molecular formula C10H10O3 B2848217 Methyl 2,3-dihydrobenzofuran-6-carboxylate CAS No. 1083168-68-6

Methyl 2,3-dihydrobenzofuran-6-carboxylate

Cat. No.: B2848217
CAS No.: 1083168-68-6
M. Wt: 178.187
InChI Key: OVZHUVTYFSNMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-dihydrobenzofuran-6-carboxylate (CAS 1083168-68-6) is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol. This ester derivative features the 2,3-dihydrobenzofuran scaffold, a privileged structure in medicinal chemistry and organic synthesis. The 2,3-dihydrobenzofuran core is a rigid heterocyclic motif consisting of a benzene ring fused to a saturated furan ring, a structure known for providing stability and versatility to bioactive molecules . This scaffold is an integral part of a vast range of naturally occurring compounds and synthetic derivatives with significant biological activities . Compounds containing this core are found in various natural products, such as alkaloids, neolignans, and lignans, and have demonstrated diverse pharmacological properties, including anti-HIV, antimalarial, anticancer, anti-inflammatory, and antifungal activities . Notable examples include morphine, codeine, (+)-conocarpan, and (+)-Decursivine . Synthetic derivatives of this scaffold continue to be a valuable focus of research for developing novel therapeutic agents, with applications explored as cytotoxic agents, GPR4 agonists, and antitubercular compounds . The specific methyl carboxylate substitution makes this building block a versatile intermediate for further chemical transformations in drug discovery and development programs. It is suitable for use in various transition metal-catalyzed reactions, which are powerful methods for constructing complex heterocyclic frameworks . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3-dihydro-1-benzofuran-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZHUVTYFSNMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCO2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083168-68-6
Record name methyl 2,3-dihydro-1-benzofuran-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical properties of Methyl 2,3-dihydrobenzofuran-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of Methyl 2,3-dihydrobenzofuran-6-carboxylate

Introduction: The Strategic Importance of a Privileged Scaffold

This compound (CAS No: 1083168-68-6) is a heterocyclic organic compound that serves as a vital building block in the landscape of medicinal chemistry and materials science.[1] The 2,3-dihydrobenzofuran core is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets. This characteristic makes its derivatives, including the title compound, highly valuable starting points for the design of novel therapeutic agents.[2] Molecules incorporating this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights for its application in research and development.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name methyl 2,3-dihydro-1-benzofuran-6-carboxylate[1]
Synonyms 2,3-dihydro-benzofuran-6-carboxylic acid methyl ester[1]
CAS Number 1083168-68-6[1]
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.18 g/mol [1]
Physical State Solid[5]
Purity (Typical) ≥98%[1][6]
InChI Key OVZHUVTYFSNMMA-UHFFFAOYSA-N[1]

Spectroscopic Analysis: A Structural Blueprint

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. While a publicly available, fully assigned spectrum for this specific molecule is not available, a detailed prediction based on fundamental principles and data from analogous structures is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted): The proton NMR spectrum is expected to be highly informative. The aliphatic protons on the dihydrofuran ring will appear as two distinct triplets due to vicinal coupling. The aromatic protons will exhibit splitting patterns dictated by their substitution, and the methyl ester protons will be a sharp singlet.

    • δ ~ 7.5-7.7 ppm (2H, m): Aromatic protons ortho and para to the electron-withdrawing carboxylate group.

    • δ ~ 6.8 ppm (1H, d): Aromatic proton ortho to the electron-donating ether oxygen.

    • δ ~ 4.6 ppm (2H, t, J ≈ 8.7 Hz): Protons on the carbon adjacent to the oxygen (C2-H), deshielded by the ether linkage.

    • δ ~ 3.85 ppm (3H, s): Methyl protons of the ester group.

    • δ ~ 3.2 ppm (2H, t, J ≈ 8.7 Hz): Protons on the benzylic carbon (C3-H).

  • ¹³C NMR (Predicted): The carbon spectrum will confirm the ten unique carbon environments in the molecule.[7][8]

    • δ ~ 167 ppm: Carbonyl carbon of the ester (C=O).

    • δ ~ 160 ppm: Aromatic carbon attached to the ether oxygen (C7a).

    • δ ~ 120-130 ppm: Aromatic carbons (CH and C-COOCH₃).

    • δ ~ 71 ppm: Aliphatic carbon adjacent to the ether oxygen (C2).

    • δ ~ 52 ppm: Methyl carbon of the ester (-OCH₃).

    • δ ~ 29 ppm: Benzylic carbon (C3).

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong absorption of the ester carbonyl group. The key diagnostic bands are predicted as follows:[9]

Wavenumber (cm⁻¹)Vibration TypeIntensityCausality
~2950-3050 C-H (sp² and sp³) StretchMediumAromatic and aliphatic C-H bonds.
~1720 C=O (Ester) StretchStrong, SharpThe highly polar carbonyl bond of the methyl ester functional group. This is the most characteristic peak.
~1610, ~1480 C=C (Aromatic) StretchMedium-StrongVibrations of the benzene ring.
~1250-1280 C-O (Aryl Ether) StretchStrongAsymmetric stretch of the Ar-O-C bond in the dihydrofuran ring.
~1100-1150 C-O (Ester) StretchStrongStretch of the O-CH₃ bond of the ester.
Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecule will produce a distinct molecular ion peak and a predictable fragmentation pattern.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 178, corresponding to the molecular weight of the compound.[10]

  • Key Fragments (Predicted):

    • m/z = 147: Loss of the methoxy group (-OCH₃, 31 Da).

    • m/z = 119: Loss of the entire carbomethoxy group (-COOCH₃, 59 Da). This fragment corresponds to the dihydrobenzofuran cation.

Synthesis and Methodology

The most direct and reliable method for preparing this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid precursor. This reaction, known as the Fischer esterification, is an equilibrium process driven to completion by using an excess of the alcohol (methanol) and removing the water byproduct.[11][12]

Workflow for Synthesis: Fischer Esterification

G cluster_0 Reaction Setup cluster_1 Process cluster_2 Workup & Purification A 2,3-Dihydrobenzofuran- 6-carboxylic Acid D Combine Reactants A->D B Methanol (Excess) B->D C H₂SO₄ (Catalyst) C->D E Reflux (e.g., 65°C, 2-4h) D->E F Monitor via TLC E->F G Neutralize (NaHCO₃ soln) F->G H Extract (e.g., Ethyl Acetate) G->H I Dry (Na₂SO₄ or MgSO₄) H->I J Evaporate Solvent I->J K Purify (Column Chromatography) J->K L Methyl 2,3-dihydrobenzofuran- 6-carboxylate K->L

Caption: Fischer esterification workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 2,3-Dihydrobenzofuran-6-carboxylic acid (1.0 eq)[6]

  • Anhydrous Methanol (used as solvent, >20 eq)

  • Concentrated Sulfuric Acid (catalytic, ~0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dihydrobenzofuran-6-carboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol in large excess (e.g., 20-50 equivalents, serving as both reactant and solvent). Begin stirring to dissolve the solid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (catalytic amount) to the stirring solution. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[13]

  • Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ gas evolution (effervescence) will occur. Add the bicarbonate solution until the effervescence ceases, indicating neutralization of the acid catalyst.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of methanol used). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the final, pure this compound.

Chemical Reactivity and Synthetic Utility

The molecule possesses three primary sites for chemical transformation: the ester functional group, the aromatic ring, and the dihydrofuran ring. Understanding the reactivity at each site is crucial for its application as a synthetic intermediate.

G cluster_ester Ester Reactivity cluster_aromatic Aromatic Ring Reactivity cluster_ring Dihydrofuran Ring Reactivity main Methyl 2,3-dihydrobenzofuran- 6-carboxylate saponification Saponification (NaOH, H₂O) main->saponification Hydrolysis amide Aminolysis (R₂NH) main->amide reduction Reduction (LiAlH₄) main->reduction eas Electrophilic Aromatic Substitution (EAS) main->eas e.g., Nitration, Halogenation oxidation Oxidation main->oxidation Potential Ring Opening/ Benzylic Oxidation

Caption: Key reactivity sites of this compound.

  • Reactions at the Ester Group:

    • Saponification: The methyl ester can be readily hydrolyzed back to the parent 2,3-dihydrobenzofuran-6-carboxylic acid under basic conditions (e.g., using NaOH or KOH in aqueous alcohol).[14] This is a fundamental transformation for creating derivatives or for use in peptide-style couplings.

    • Aminolysis: Reaction with primary or secondary amines can form the corresponding amides, a common step in drug synthesis to introduce new pharmacophores.

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (2,3-dihydrobenzofuran-6-yl)methanol.

  • Reactions at the Aromatic Ring:

    • Electrophilic Aromatic Substitution (EAS): The aromatic ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation. The regiochemical outcome is directed by two competing groups: the ortho,para-directing ether oxygen (activating) and the meta-directing carboxylate group (deactivating). The positions ortho to the strongly activating ether group (C7) and para to it (C5) are the most likely sites of substitution. Precise control often requires careful selection of reagents and reaction conditions.

  • Reactions of the Dihydrofuran Ring:

    • The saturated nature of the dihydrofuran ring makes it less reactive than the aromatic portion. However, under strong oxidative conditions, cleavage of the ring or oxidation at the benzylic position (C3) may be possible. Syntheses of the core dihydrobenzofuran structure often involve advanced transition metal-catalyzed cyclization reactions.[3][15]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from the parent carboxylic acid and related compounds suggest that standard laboratory safety protocols should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is more than a simple organic ester; it is a strategically designed building block for accessing complex molecular architectures. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity at multiple sites make it an invaluable tool for chemists in drug discovery and materials science. This guide provides the foundational knowledge required to confidently handle, characterize, and derivatize this compound, paving the way for future innovation.

References

  • UCLA Chemistry. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Huatong Chemical. (n.d.). Methyl 2,3-Dihydrobenzofuran-7-carboxylate. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl... [Image]. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran, 2,3-dihydro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Ibrahim, M. A., et al. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dihydrobenzofuran. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic hydrolysis of esters from 2-carboxy-6- methoxy-2,3-dihydrobenzofuran acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 983-991. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Kumar, V., et al. (2022). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 12(1), 1-18. Retrieved from [Link]

  • Google Patents. (n.d.). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
  • Pharmaffiliates. (n.d.). Methyl (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoate. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Clark, J. (2023, January 30). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl)-2,3-dihydrobenzofuran HCl 1... [Image]. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran, 2,3-dihydro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2,3-dihydrobenzofuran-5-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

Sources

Methyl 2,3-dihydrobenzofuran-6-carboxylate: Technical Profile & Synthesis Guide

[1]

Abstract Methyl 2,3-dihydrobenzofuran-6-carboxylate is a specialized heterocyclic ester utilized primarily as a pharmacophore scaffold in medicinal chemistry.[1] Distinguished by its bicyclic 2,3-dihydrobenzofuran core, it serves as a critical intermediate in the synthesis of GPR40 agonists, mPGES-1 inhibitors, and various neuroprotective agents.[1] This guide provides a definitive technical analysis of its chemical identity, synthesis pathways, and experimental handling, designed for drug development professionals.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound is characterized by a fused benzene and tetrahydrofuran ring system, substituted at the 6-position with a methyl ester group.[1] Unlike its unsaturated benzofuran counterparts, the 2,3-dihydro framework offers distinct metabolic stability and stereochemical opportunities (puckering of the furan ring).[1]

Core Data Table[1]
PropertySpecification
Chemical Name This compound
CAS Registry Number 1083168-68-6
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Exact Mass 178.0630 Da
SMILES COC(=O)C1=CC=C2OCCC2=C1
InChI Key OVZHUVTYFSNMMA-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Predicted LogP ~1.8 - 2.1

Synthesis Strategies & Manufacturing

The synthesis of this compound generally follows two primary retrosynthetic disconnections: the esterification of the parent acid or the hydrogenation of the aromatic benzofuran precursor.[1]

Pathway A: Fischer Esterification (Primary Route)

The most reliable laboratory scale-up method involves the acid-catalyzed esterification of 2,3-dihydrobenzofuran-6-carboxylic acid (CAS 301836-57-7) .[1] This route is preferred for its high yield and operational simplicity.[1]

Pathway B: Catalytic Hydrogenation

Alternatively, the compound can be derived from methyl benzofuran-6-carboxylate (CAS 588703-29-1) via Pd/C-catalyzed hydrogenation.[1] This method requires careful control of pressure to avoid over-reduction of the aromatic ring.[1]

Pathway Visualization (DOT)[1]

SynthesisPathwayscluster_legendReaction TypesPrecursor12,3-Dihydrobenzofuran-6-carboxylic acid(CAS 301836-57-7)TargetMethyl 2,3-dihydrobenzofuran-6-carboxylate(CAS 1083168-68-6)Precursor1->TargetMeOH, H2SO4Reflux (Fischer Esterification)Precursor2Methyl benzofuran-6-carboxylate(CAS 588703-29-1)Precursor2->TargetH2, Pd/CMeOH (Hydrogenation)Acid-CatalyzedAcid-CatalyzedReductionReduction

Figure 1: Primary synthetic pathways for this compound.

Medicinal Chemistry Applications

Scaffold Utility

The 2,3-dihydrobenzofuran moiety acts as a bioisostere for indanes and tetralins but with improved solubility profiles due to the ether oxygen.[1] In drug discovery, the C6-ester serves as a versatile "handle" for further derivatization:

  • Hydrolysis: Converts to the free acid for ionic interactions in receptor binding pockets.[1]

  • Reduction: Yields the benzyl alcohol, a precursor for linking to other pharmacophores via ether or amine bridges.[1]

  • Amidation: Direct conversion to amides for peptidomimetic drugs.[1]

Target Relevance
  • mPGES-1 Inhibitors: Dihydrobenzofuran derivatives have been identified as inhibitors of microsomal prostaglandin E2 synthase-1, a target for inflammation and cancer therapy.[1] The dihydro- scaffold often provides better metabolic stability compared to the planar benzofuran.[1]

  • GPR40 Agonists: The carboxylic acid derivatives (hydrolyzed form of the title compound) are frequently explored as GPR40 (FFAR1) agonists for the treatment of Type 2 Diabetes, where the polar head group interacts with arginine residues in the receptor active site.[1]

Experimental Protocol: Synthesis via Esterification

Objective: Synthesis of this compound from 2,3-dihydrobenzofuran-6-carboxylic acid.

Reagents:

  • 2,3-Dihydrobenzofuran-6-carboxylic acid (1.0 eq)[1]

  • Methanol (anhydrous, solvent/reactant)[1]

  • Sulfuric acid (H₂SO₄, catalytic amount) or Thionyl Chloride (SOCl₂, 1.1 eq)[1]

  • Sodium bicarbonate (saturated aq.[1] solution)

Methodology (Thionyl Chloride Route):

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂).

  • Dissolution: Dissolve 2,3-dihydrobenzofuran-6-carboxylic acid (5.0 g, 30.5 mmol) in anhydrous Methanol (50 mL). Chill the solution to 0°C in an ice bath.

  • Activation: Dropwise add Thionyl Chloride (2.4 mL, 33.5 mmol) over 15 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).[1]

  • Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting acid spot (low R_f) should disappear, replaced by the ester spot (higher R_f).

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess methanol.[1]

    • Redissolve the residue in Ethyl Acetate (100 mL).

    • Wash carefully with saturated NaHCO₃ (2 x 50 mL) to neutralize residual acid.[1]

    • Wash with Brine (50 mL).[1]

    • Dry the organic layer over anhydrous Na₂SO₄.[1]

  • Purification: Filter and concentrate the filtrate. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1]

  • Validation: Confirm identity via ¹H NMR (Look for methyl singlet ~3.8-3.9 ppm) and MS (m/z 179 [M+H]⁺).[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store at 2–8°C in a tightly sealed container, protected from moisture.

  • Handling: Use in a chemical fume hood.[1] Avoid inhalation of dust.[1]

  • Spill Response: Sweep up solid spills; absorb liquid solutions with vermiculite.[1]

References

  • CymitQuimica. this compound Product Data. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2821720, Methyl 2,3-dihydrobenzofuran-5-carboxylate (Structural Analog Reference). Retrieved from

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • BenchChem. 2,3-Dihydrobenzofuran-6-carboxylic acid (Precursor Data). Retrieved from

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2,3-dihydrobenzofuran motif is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] This bicyclic heterocyclic system, consisting of a benzene ring fused to a dihydrofuran ring, provides a rigid and synthetically tractable framework that is amenable to diverse functionalization, enabling the fine-tuning of physicochemical and pharmacological properties.[3] This technical guide offers a comprehensive exploration of the 2,3-dihydrobenzofuran scaffold, from its synthesis to its multifaceted applications in drug discovery. We will delve into key synthetic methodologies, dissect structure-activity relationships across various therapeutic targets, and provide practical insights for its utilization in the development of novel therapeutic agents.

The Significance of the 2,3-Dihydrobenzofuran Scaffold in Drug Discovery

The enduring interest in the 2,3-dihydrobenzofuran core stems from its presence in a wide array of natural products exhibiting potent biological activities. This has inspired medicinal chemists to harness this scaffold for the design of novel drugs targeting a spectrum of diseases. The inherent structural features of the 2,3-dihydrobenzofuran moiety, including its defined stereochemistry and the ability to project substituents in distinct vectors, make it an ideal platform for interacting with biological macromolecules.

The versatility of this scaffold is underscored by its role in approved drugs and clinical candidates. For instance, Viloxazine , a selective norepinephrine reuptake inhibitor, features a 2,3-dihydrobenzofuran derivative and is used for the treatment of ADHD.[4] Another example is Darifenacin , a muscarinic M3 receptor antagonist for the treatment of overactive bladder, which incorporates a 2,3-dihydrobenzofuran unit.[5][6] These examples validate the clinical and commercial viability of compounds built upon this privileged core.

Synthetic Strategies for Assembling the 2,3-Dihydrobenzofuran Core

The construction of the 2,3-dihydrobenzofuran skeleton can be achieved through a variety of synthetic approaches, broadly categorized into intramolecular and intermolecular strategies. The choice of method is often dictated by the desired substitution pattern and stereochemistry.

Transition-Metal-Catalyzed Cyclizations

Transition metal catalysis has emerged as a powerful tool for the efficient and selective synthesis of 2,3-dihydrobenzofurans.[3][7] Palladium-, rhodium-, and copper-based catalytic systems are frequently employed to facilitate key bond-forming reactions.

A common strategy involves the intramolecular cyclization of appropriately substituted phenols. For instance, rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with 1,3-dienes provides a direct route to functionalized 2,3-dihydrobenzofurans.[8]

Experimental Protocol: Rhodium-Catalyzed Intramolecular [3+2] Annulation

  • Step 1: Preparation of the N-phenoxyacetamide starting material. To a solution of the desired phenol (1.0 eq.) and 2-chloro-N-methoxy-N-methylacetamide (1.2 eq.) in acetone is added potassium carbonate (2.0 eq.). The mixture is stirred at room temperature for 12 hours. After filtration and concentration, the crude product is purified by column chromatography to yield the N-phenoxyacetamide.

  • Step 2: Cyclization Reaction. In a sealed tube, the N-phenoxyacetamide (1.0 eq.), the 1,3-diene (2.0 eq.), [Cp*RhCl2]2 (5 mol%), and AgSbF6 (20 mol%) are dissolved in 1,2-dichloroethane. The mixture is stirred at 80 °C for 12 hours.

  • Step 3: Work-up and Purification. The reaction mixture is cooled to room temperature, filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran derivative.

Organocatalytic and Metal-Free Approaches

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly synthetic methods. Organocatalytic and metal-free strategies offer attractive alternatives to traditional transition-metal-catalyzed reactions.[2]

For example, the enantioselective synthesis of 2,3-dihydrobenzofurans can be achieved through an intramolecular Michael addition of a phenol onto an α,β-unsaturated ester, catalyzed by a chiral bifunctional organocatalyst.[9]

Diagram: Synthetic Pathways to 2,3-Dihydrobenzofurans

G cluster_0 Starting Materials cluster_1 Synthetic Strategies cluster_2 2,3-Dihydrobenzofuran Core phenol Substituted Phenol tm_cat Transition-Metal-Catalyzed Cyclization (e.g., Pd, Rh, Cu) phenol->tm_cat organo_cat Organocatalytic Asymmetric Cyclization phenol->organo_cat metal_free Metal-Free Radical Cyclization phenol->metal_free alkene Alkene/Alkyne Partner alkene->tm_cat alkene->organo_cat alkene->metal_free dhbf 2,3-Dihydrobenzofuran tm_cat->dhbf organo_cat->dhbf metal_free->dhbf

Caption: Key synthetic routes to the 2,3-dihydrobenzofuran scaffold.

Medicinal Chemistry Applications of 2,3-Dihydrobenzofuran Scaffolds

The versatility of the 2,3-dihydrobenzofuran core has led to its exploration in a wide range of therapeutic areas. The ability to introduce diverse substituents at various positions of the scaffold allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Anticancer Agents

The 2,3-dihydrobenzofuran scaffold is a prominent feature in many anticancer agents.[10][11][12] Derivatives have been shown to target various cancer-related proteins, including kinases and enzymes involved in DNA repair.

Case Study: PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair pathway, and its inhibition is a validated strategy for the treatment of cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations. Several research groups have developed potent PARP-1 inhibitors based on the 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffolds.[13]

Structure-Activity Relationship (SAR) Insights for PARP-1 Inhibition:

  • 7-Carboxamide: This group is crucial for interacting with the nicotinamide-binding pocket of PARP-1.

  • Substituents at the 2-position: The introduction of substituted benzylidene groups at the 2-position of the 2,3-dihydrobenzofuran-3(2H)-one core can significantly enhance potency.

  • Polar groups: The incorporation of polar functionalities, such as hydroxyl groups, on the benzylidene moiety can improve both potency and solubility.

Central Nervous System (CNS) Disorders

The 2,3-dihydrobenzofuran scaffold has also been extensively investigated for its potential in treating CNS disorders, including neurodegenerative diseases and psychiatric conditions.[14]

Neuroprotective Agents:

Derivatives of 2,3-dihydrobenzofuran have demonstrated neuroprotective effects in various models of neuronal damage. For example, certain analogs have shown the ability to mitigate excitotoxicity and oxidative stress, which are key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's.

Antimicrobial Agents

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. The 2,3-dihydrobenzofuran scaffold has served as a template for the development of compounds with antibacterial and antifungal activity. The introduction of specific substituents, such as halogens, on the benzofuran ring has been shown to enhance antimicrobial potency.

Physicochemical Properties and ADMET Profile

For any scaffold to be successful in drug discovery, its derivatives must possess favorable physicochemical properties and a suitable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The 2,3-dihydrobenzofuran core generally imparts a degree of lipophilicity, which can be modulated by the introduction of various functional groups.

A study investigating the ADMET properties of a series of 2,3-dihydrobenzofuran derivatives found that many of the compounds did not violate Lipinski's rule of five, suggesting good oral bioavailability.[15]

Table 1: Predicted ADMET Properties of Representative 2,3-Dihydrobenzofuran Derivatives

CompoundMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsPredicted Oral Bioavailability
Derivative A 250.32.813High
Derivative B 310.43.524Moderate
Derivative C 350.24.115Moderate

Note: Data is illustrative and based on computational predictions. Actual values may vary.

Diagram: Drug Discovery Workflow for 2,3-Dihydrobenzofuran Derivatives

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical & Clinical start Scaffold Selection: 2,3-Dihydrobenzofuran library Library Synthesis & Diversification start->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar admet ADMET Profiling sar->admet lead_opt Lead Optimization sar->lead_opt admet->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A typical drug discovery workflow utilizing the 2,3-dihydrobenzofuran scaffold.

Future Perspectives and Conclusion

The 2,3-dihydrobenzofuran scaffold continues to be a rich source of inspiration for medicinal chemists. Its proven track record in delivering clinical candidates and approved drugs, coupled with the continuous development of novel and efficient synthetic methodologies, ensures its continued relevance in the future of drug discovery.

Future research will likely focus on the exploration of new chemical space around the 2,3-dihydrobenzofuran core, the development of more stereoselective and environmentally friendly synthetic methods, and the application of this versatile scaffold to emerging and challenging biological targets. The insights and strategies outlined in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of 2,3-dihydrobenzofuran-based therapeutics.

References

  • Viloxazine. New Drug Approvals. [Link] (accessed 2024-02-15).

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Adv., 2024, 14, 12345-12367.
  • Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibitor of fungi, bacteria, and virus protein. Beni-Suef Univ. J. Basic Appl. Sci., 2021, 10, 1-15.
  • EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof.
  • EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
  • US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof.
  • Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. S. Afr. J. Chem., 2020, 73, 28-33.
  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. J. Med. Chem., 1981, 24, 1465-1471.
  • Darifenacin Hydrobromide. New Drug Approvals. [Link] (accessed 2024-02-15).

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Comb. Sci., 2017, 19, 370-376.
  • Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link] (accessed 2024-02-15).

  • (PDF) Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibitor of fungi, bacteria, and virus protein. ResearchGate. [Link] (accessed 2024-02-15).

  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 2009, 4, 1635-1649.
  • (PDF) Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. [Link] (accessed 2024-02-15).

  • (PDF) Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. ResearchGate. [Link] (accessed 2024-02-15).

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent upd
  • Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. Bioorg. Chem., 2025, 165, 108941.
  • Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. J. Med. Chem., 2005, 48, 4677-4680.
  • Darifenacin. PubChem. [Link] (accessed 2024-02-15).

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022, 14, 2196.
  • Darifenacin: another antimuscarinic for overactive bladder. Ann. Pharmacother., 2005, 39, 895-903.
  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorg. Med. Chem., 2016, 24, 820-826.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022, 14, 2196.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. [Link] (accessed 2024-02-15).

  • 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. ResearchGate. [Link] (accessed 2024-02-15).

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Adv., 2024, 14, 12345-12367.
  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent upd
  • Molecular Docking Studies and ADMET Properties of New 1.2.3 Triazole Derivatives for Anti-Breast Cancer Activity. J. Comput. Theor. Nanosci., 2016, 13, 6853-6860.
  • Physicochemical, ADMET Properties, and Molecular Docking Studies of N-benzoyl-N'-phenylthiourea and Its Derivatives as Anti-Breast Cancer Agents. Indones. J. Chem., 2021, 21, 1335-1346.

Sources

Bioactivity profile of Methyl 2,3-dihydrobenzofuran-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Bioactivity Profile of Methyl 2,3-dihydrobenzofuran-6-carboxylate

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive analysis of the predicted bioactivity profile of a specific derivative, this compound. While direct experimental data on this precise molecule is limited in public literature, this document synthesizes extensive research on structurally related analogues to construct a robust, predictive profile. We delve into the scaffold's well-documented anti-inflammatory, antioxidant, antimicrobial, and potential anticancer properties, grounding these predictions in established structure-activity relationships.[1][4][5][6] This guide further outlines detailed experimental workflows for systematically validating these predicted activities and discusses the underlying molecular mechanisms. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising compound.

The 2,3-Dihydrobenzofuran Scaffold: A Foundation for Bioactivity

The benzofuran ring system, particularly its reduced form 2,3-dihydrobenzofuran, is a cornerstone in the development of pharmacologically active agents.[7] These structures are prevalent in natural products and have been extensively utilized by medicinal chemists to generate compounds with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][5]

Chemical Structure and Properties

This compound is characterized by a bicyclic structure where a benzene ring is fused to a dihydrofuran ring. The key functional groups are the methyl ester at the C-6 position of the aromatic ring. This substitution is critical as it influences the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, all of which dictate its interaction with biological targets.

Significance in Medicinal Chemistry

The versatility of the dihydrobenzofuran scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[8] Derivatives have shown potent activities, including the inhibition of key enzymes in inflammatory pathways and the disruption of microbial growth.[1][9] The presence of fluorine, bromine, hydroxyl, and/or carboxyl groups has been shown to enhance the biological effects of benzofuran derivatives, making the carboxylate group on the target molecule a point of high interest.[1]

Predicted Bioactivity Profile Based on Scaffold Analysis

Based on extensive data from analogous compounds, this compound is predicted to exhibit several key bioactivities.

Potent Anti-Inflammatory Activity

The 2,3-dihydrobenzofuran nucleus is strongly associated with anti-inflammatory properties.[10][11] Studies on various derivatives show a consistent ability to suppress inflammatory responses in both in vitro and in vivo models.[1][6] This activity is often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. Fluorinated dihydrobenzofuran derivatives, for instance, have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[1][6][12]

Antioxidant Capabilities

Many benzofuran derivatives are recognized for their antioxidant activity.[4][13][14] This is often attributed to the phenolic-like structure and the ability of the ring system to stabilize free radicals. The transformation from a chroman skeleton to a benzofuran one has been reported to increase antioxidant activity.[4] The evaluation of benzofuran hydrazones has demonstrated that antioxidant capacity is closely related to the number and position of hydroxyl groups, with significant radical-scavenging activity observed in DPPH, FRAP, and ORAC assays.[13][14]

Broad-Spectrum Antimicrobial Potential

The benzofuran scaffold is a component of many compounds with antibacterial and antifungal properties.[5][9][15] Halogenated derivatives, in particular, have demonstrated activity against Gram-positive bacteria.[9] The substitutions at the C-3 and C-6 positions can greatly impact antibacterial activity and strain specificity.[15] For example, compounds bearing a hydroxyl group at C-6 have shown excellent activity against strains like Staphylococcus aureus and Bacillus subtilis.[15]

Anticancer and Cytotoxic Effects

A growing body of evidence suggests that dihydrobenzofuran derivatives possess anticancer potential.[1][3] Their mechanism often involves the inhibition of critical cell signaling pathways, such as NF-κB, and the induction of apoptosis.[3] Fluorinated derivatives have been shown to inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116) by downregulating the anti-apoptotic protein Bcl-2 and inducing PARP-1 cleavage.[1][12]

Proposed Mechanisms of Action

The diverse bioactivities of the dihydrobenzofuran scaffold are underpinned by its ability to interact with multiple molecular targets.

Inhibition of Inflammatory Mediators

The primary anti-inflammatory mechanism for many dihydrobenzofuran derivatives is the inhibition of prostaglandin and nitric oxide production.[1][10][16] This is achieved by suppressing the expression and/or activity of COX-2 and iNOS enzymes, which are pivotal in the inflammatory cascade. This action is often linked to the modulation of upstream signaling pathways like NF-κB.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds nfkb_path NF-κB Pathway tlr4->nfkb_path Activates nfkb_active Active NF-κB nfkb_path->nfkb_active Translocates compound Dihydrobenzofurans compound->nfkb_path Inhibits gene_transcription Gene Transcription nfkb_active->gene_transcription Initiates cox2 COX-2 gene_transcription->cox2 inos iNOS gene_transcription->inos

Caption: Proposed anti-inflammatory mechanism of dihydrobenzofurans.

Experimental Workflows for Bioactivity Screening

To empirically determine the bioactivity profile of this compound, a series of standardized in vitro assays are recommended.

In Vitro Anti-Inflammatory Assay: Nitric Oxide Inhibition

This protocol assesses the ability of the test compound to inhibit nitric oxide (NO) production in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

    • Scientist's Note: A dose-response curve is essential to determine the IC₅₀ value. Concentrations should typically range from 0.1 µM to 100 µM.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • NO Measurement: Collect 50 µL of supernatant from each well and transfer to a new plate. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.

    • Causality: The Griess reagent reacts with nitrite, a stable product of NO, to produce a colored azo compound, allowing for spectrophotometric quantification.

  • Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-only control.

Caption: Workflow for the in vitro nitric oxide inhibition assay.

In Vitro Antioxidant Assay: DPPH Radical Scavenging

This assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in methanol or DMSO. Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound. Ascorbic acid or Trolox should be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Causality: The incubation period allows the scavenging reaction to reach completion. The absence of light prevents the photo-degradation of DPPH.

  • Measurement: Measure the absorbance at 517 nm using a plate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100.

Antimicrobial Susceptibility: Broth Microdilution for MIC

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial or fungal strains.

Methodology:

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate containing appropriate growth broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Summary and SAR Insights

While data for the title compound is not available, examining related structures provides valuable context. The biological effects of benzofuran derivatives are significantly influenced by the nature and position of substituents.[1][12]

Compound Derivative Bioactivity Model Result (IC₅₀ / MIC) Reference
Fluorinated DihydrobenzofuranAnti-inflammatoryLPS-stimulated macrophagesIL-6: 1.2 - 9.04 µM[1][12]
Fluorinated DihydrobenzofuranAnti-inflammatoryLPS-stimulated macrophagesPGE₂: 1.1 - 20.5 µM[1][12]
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneAnti-inflammatoryCarrageenin paw edema (rat)More potent than Diclofenac[10]
6-acetyl-5-hydroxy-benzofuran derivativesAntimicrobialS. aureusMIC: 50 - 200 µg/mL[9]
Benzofuran hydrazone (2,3,4-trihydroxy)AntioxidantDPPH AssayHighest activity in series[13][14]
Dihydrobenzofuran PhenylamideAnticancerHCT15 cell lineGI₅₀: 2.37 µM[2][3]

The methyl ester at the C-6 position of this compound is an electron-withdrawing group, which can influence the electronic distribution of the aromatic ring. This may modulate its ability to participate in redox reactions (antioxidant activity) or its binding affinity to enzymatic targets. Further studies involving hydrolysis of the ester to the corresponding carboxylic acid could reveal significant differences in activity, particularly where charge or hydrogen bonding is critical for target engagement.

Future Directions and Conclusion

This compound represents a molecule of high interest based on the well-established pharmacological importance of its core scaffold. The predictive bioactivity profile outlined in this guide strongly suggests potential as an anti-inflammatory, antioxidant, and antimicrobial agent.

The immediate next steps should involve the systematic experimental validation of these properties using the workflows described herein. Subsequent research should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets responsible for its biological effects.

  • Structure-Activity Relationship (SAR) Exploration: Synthesizing and testing analogues to optimize potency and selectivity.

  • In Vivo Efficacy: Progressing the most promising activities into relevant animal models of disease.

References

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Journal of Analytical & Pharmaceutical Research. [Link]

  • Al-Ostoot, F. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • Xu, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Zawadowska, I., et al. (2014). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. [Link]

  • New benzofuran derivatives as an antioxidant agent. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

  • Structures of benzofuran and dihydrobenzofuran derivatives. (2023). ResearchGate. [Link]

  • Ye, X. Y., et al. (2014). Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2024). RSC Advances. [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2024). National Center for Biotechnology Information. [Link]

  • Proposed mechanism for the synthesis of benzofuran derivatives. (2022). ResearchGate. [Link]

  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. [Link]

  • Xu, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors. (2016). National Center for Biotechnology Information. [Link]

  • Dihydrobenzofuran and related compounds useful as anti-inflammatory agents. (1996).
  • Synthesis method of 2,3-dihydrobenzofuran. (2016).
  • Baldisserotto, A., et al. (2018). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, antiproliferative, and photoprotective activities. European Journal of Medicinal Chemistry. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). ResearchGate. [Link]

  • Preparation method of 2, 3-dihydrobenzofuran compound. (2013).
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry. [Link]

  • Kumar, S., et al. (2021). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Center for Biotechnology Information. [Link]

  • Mini review on important biological properties of benzofuran derivatives. (2016). MedCrave. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI. [Link]

  • Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. (n.d.). Bentham Science. [Link]

  • Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, antiproliferative, and photoprotective activities. (2018). IRIS UniCA. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). National Center for Biotechnology Information. [Link]

  • Al-Ostoot, F. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. [Link]

  • Wang, M., et al. (2012). Synthesis and Antimicrobial Evaluation of 3-methanone-6-substituted-benzofuran Derivatives. Archiv der Pharmazie. [Link]

  • Obtaining 2,3-Dihydrobenzofuran and 3-Epilupeol from Ageratina pichinchensis (Kunth) R.King & Ho.Rob. Cell Cultures Grown in Shake Flasks under Photoperiod and Darkness, and Its Scale-Up to an Airlift Bioreactor for Enhanced Production. (2023). MDPI. [Link]

  • Antimicrobial Activities of Hydrophobic 2-Arylbenzofurans and an Isoflavone against Vancomycin-Resistant Enterococci and Methicillin-Resistant Staphylococcus aureus. (2025). ResearchGate. [Link]

  • Antioxidant Activity of Secondary Metabolite Compounds from Lichen Teloschistes flavicans. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Antioxidant Potential of New Methyl-4-hydroxy-2H- 1,2-benzothiazine-3-carboxylate-1,1-dioxide Derivatives. (2011). Asian Journal of Chemistry. [Link]

Sources

Electronic Architecture and Synthetic Utility of Dihydrobenzofuran Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 2,3-dihydrobenzofuran core represents a "privileged structure" in medicinal chemistry, distinct from its fully aromatic benzofuran counterpart due to the saturation of the C2-C3 bond. When functionalized with an ester moiety—typically at the C2 or C3 position—this scaffold exhibits a unique electronic "push-pull" system. The oxygen atom (O1) acts as a strong


-donor, while the ester carbonyl acts as an electron-withdrawing group (EWG), creating a polarized pharmacophore essential for binding affinity in targets ranging from PPAR

agonists to neolignan-based antioxidants.

This guide details the electronic properties, a validated synthetic protocol via Mn(OAc)


 oxidative cyclization, and the reactivity profile of dihydrobenzofuran esters.

Electronic Architecture & Conformational Analysis

Orbital Interactions and Aromaticity

Unlike planar benzofurans, the 2,3-dihydrobenzofuran ring system is not fully aromatic. The benzene ring retains aromaticity, but the furan ring is saturated.

  • HOMO (Highest Occupied Molecular Orbital): Dominated by the lone pair on the O1 heteroatom. This high-energy orbital makes the benzene ring electron-rich, particularly activating the para (C5) and ortho (C7) positions toward electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): In ester derivatives, the LUMO is localized on the carbonyl carbon of the ester. The saturation at C2/C3 prevents full conjugation between the benzene ring and the ester, insulating the two electronic domains to a degree not seen in coumarins or benzofurans.

Conformational Flexibility (The "Envelope" Pucker)

The saturation of the C2-C3 bond introduces conformational flexibility absent in benzofurans.

  • Puckering: The five-membered dihydrofuran ring adopts an "envelope" or "twist" conformation to minimize torsional strain.

  • Stereoelectronic Effect: Substituents (like esters) at C2 prefer a pseudo-equatorial orientation to minimize 1,3-diaxial-like interactions with the benzene ring protons. This conformational preference is critical for binding in sterically constrained enzyme pockets (e.g., GPR119 agonists).

Table 1: Electronic & Physical Comparison

PropertyBenzofuran2,3-DihydrobenzofuranImpact on Ester Reactivity
Hybridization (C2/C3)

(Planar)

(Tetrahedral)
Allows chiral centers; increases solubility.
Ring Strain Low (Aromatic)Moderate (Puckered)Higher reactivity toward ring-opening/oxidation.
Electronic Character

-excessive heteroaromatic
Electron-rich benzene + Aliphatic etherEster is electronically insulated from the aryl ring.
UV Cutoff (

)
~245 nm, 275 nm~285 nm (Phenolic shift)Distinct hypsochromic shift due to loss of full conjugation.

Validated Synthetic Protocol: Mn(OAc) Oxidative Cyclization[1]

While transition metal catalysis (Pd, Rh) is gaining traction, the Manganese(III) Acetate mediated oxidative free-radical cyclization remains the most robust method for generating dihydrobenzofuran esters from phenols and acrylates. This method is self-validating as the color change (brown Mn


 to clear Mn

) serves as an internal reaction monitor.
Mechanism of Action

The reaction proceeds via a Single Electron Transfer (SET) mechanism. The Mn(III) species generates a radical


 to the ester/carbonyl, which attacks the alkene, followed by closure onto the aromatic ring.
Visualization: Radical Cyclization Pathway

Mn_Mechanism Start Phenol/1,3-Dicarbonyl + Alkene Mn_Complex Mn(III)-Enolate Complex (Brown Solution) Start->Mn_Complex Ligand Exchange Radical_Gen α-Carbon Radical Generation (SET: Mn3+ -> Mn2+) Mn_Complex->Radical_Gen Heat (60-80°C) Addition Radical Addition to Alkene (C-C Bond Formation) Radical_Gen->Addition Regioselective Cyclization Intramolecular Cyclization (Attack on Phenol Ring) Addition->Cyclization 5-exo-trig Oxidation Final Oxidation/Aromatization (Loss of H+) Cyclization->Oxidation -Mn(OAc)2 Product Dihydrobenzofuran Ester Oxidation->Product Yield: 50-85%

Figure 1: Mechanism of Mn(OAc)3-mediated oxidative free-radical cyclization for dihydrobenzofuran synthesis.

Step-by-Step Protocol

Reagents:

  • Substrate: 1,3-dicarbonyl compound or substituted phenol (1.0 equiv).

  • Olefin: Acrylate ester or styrene derivative (1.5 equiv).

  • Oxidant: Mn(OAc)

    
     (2.2 - 3.0 equiv).
    
  • Solvent: Glacial Acetic Acid (AcOH).

Workflow:

  • Dissolution: Dissolve the substrate (e.g., dimedone or phenol derivative) in glacial AcOH (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Activation: Add Mn(OAc)

    
     in one portion. The solution will turn dark brown.
    
  • Addition: Add the olefin (alkene/ester) via syringe.

  • Reflux: Heat the mixture to 80°C .

    • Checkpoint: Monitor the color. The reaction is complete when the dark brown color fades to a clear/pale pink solution (indicating formation of Mn(OAc)

      
      ). This typically takes 2–4 hours.
      
  • Quench: Cool to room temperature. Add water (equal volume) to precipitate Mn(II) salts or extract with Ethyl Acetate.

  • Purification: Wash organic layer with saturated NaHCO

    
     (to remove AcOH), dry over MgSO
    
    
    
    , and concentrate. Purify via silica gel chromatography (Hexane:EtOAc).

Reactivity Profile

The reactivity of dihydrobenzofuran esters is defined by the competition between the stability of the benzene ring and the strain of the saturated furan ring.

Oxidative Dehydrogenation (Aromatization)

The most dominant reactivity mode is the oxidation to benzofuran . This is thermodynamically driven by the gain in resonance energy (aromaticity).

  • Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or activated MnO

    
    .
    
  • Utility: This converts a chiral, flexible dihydro-scaffold into a planar, achiral heteroaromatic system, often serving as a "switch" in SAR (Structure-Activity Relationship) studies to test the importance of ring planarity.

Ester Hydrolysis & Kinetic Resolution

Because the C2/C3 center is chiral, the ester group is a prime target for enzymatic resolution.

  • Lipase Catalysis: Candida antarctica lipase B (CAL-B) can selectively hydrolyze one enantiomer of the ester, yielding optically pure dihydrobenzofuran acids.

  • Chemical Hydrolysis: Standard base hydrolysis (LiOH/THF) proceeds readily, though care must be taken to avoid elimination reactions if a leaving group is present at C3.

Electrophilic Aromatic Substitution

The C5 position is highly activated by the O1 ether oxygen (para-directing).

  • Nitration/Halogenation: Occurs exclusively at C5 (or C7 if C5 is blocked). The ester group at C2/C3 exerts minimal deactivating influence on the benzene ring due to the lack of conjugation.

Visualization: Reactivity Divergence

Reactivity_Flow Core Dihydrobenzofuran Ester (Chiral, Flexible) Oxidation Oxidation (DDQ) -> Benzofuran Core->Oxidation Aromatization Hydrolysis Enzymatic Hydrolysis -> Chiral Acid Core->Hydrolysis Kinetic Resolution EAS Electrophilic Subst. (C5) -> 5-Nitro/Halo deriv. Core->EAS Regioselective

Figure 2: Divergent reactivity pathways for dihydrobenzofuran esters.

References

  • Vertex Pharmaceuticals. (2014). Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Link

  • RSC Advances. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. Royal Society of Chemistry.[1] Link

  • Yilmaz, M. et al. (2005). Manganese(III) Acetate Mediated Free Radical Cyclization of 1,3-Dicarbonyl Compounds. Turkish Journal of Chemistry. Link

  • Stephenson, C. R. J. et al. (2014). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. Journal of the American Chemical Society. Link

  • NIST. (2023). Benzofuran, 2,3-dihydro- Properties and Spectral Data. NIST Chemistry WebBook.[2] Link

Sources

Strategic Patent Landscape & Synthetic Guide: Methyl 2,3-dihydrobenzofuran-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the patent landscape, synthetic methodologies, and therapeutic utility of Methyl 2,3-dihydrobenzofuran-6-carboxylate and its derivatives.

Executive Summary: The "Privileged" Scaffold

This compound (CAS: 1083168-68-6) represents a high-value "privileged structure" in modern drug discovery. Unlike simple phenyl rings, the fused dihydrobenzofuran system offers restricted conformational flexibility and specific electronic vectors that enhance ligand-target binding kinetics.

This scaffold serves as a critical divergence point for three major therapeutic classes:

  • CB2 Receptor Agonists: For neuropathic pain management (e.g., MDA7 series).[1][2]

  • Epigenetic Modulators: Inhibitors of methyl-modifying enzymes (e.g., EZH2 or related methyltransferases).

  • GPR40/FFAR1 Agonists: Metabolic targets for type 2 diabetes (structural overlap with Fasiglifam/TAK-875 analogs).

Key IP Insight: While the core scaffold itself is commercially available and likely off-patent (Freedom-to-Operate exists for the intermediate), the amide and ether derivatives at the 6-position are heavily patented.

Therapeutic Applications & Patent Ecosystem

The 6-carboxylate moiety is rarely the terminal pharmacophore. Instead, it acts as a vector for attaching lipophilic or polar domains.

The CB2 Agonist Cluster (Neuropathic Pain)

The most significant application of the 6-carboxylate derivative is in the development of selective Cannabinoid Receptor 2 (CB2) agonists.

  • Key Asset: MDA7 (1-((3-benzyl-3-methyl-2,3-dihydrobenzofuran-6-yl)carbonyl)piperidine).

  • Mechanism: Selective activation of CB2 receptors on microglia and immune cells modulates neuroinflammation without psychotropic side effects (unlike CB1 agonists).

  • Patent Focus: Claims typically cover the amide bond formation at C6 and substitution at C3 (e.g., benzyl/methyl groups) to lock the active conformation.

  • Reference: WO2019136331A1 (Formulations of MDA7).

Epigenetic & Kinase Modulation
  • Assignees: Constellation Pharmaceuticals, various oncology biotechs.

  • Utility: The dihydrobenzofuran core mimics the adenosine or ribose binding motifs in certain kinase/methyltransferase pockets.

  • Chemistry: The 6-carboxylate is often converted to a hydroxymethyl group or used to anchor a "tail" that extends into the solvent-exposed region of the enzyme.

Landscape Visualization

The following diagram maps the logical flow from the core intermediate to its high-value therapeutic endpoints.

PatentLandscape Core Methyl 2,3-dihydrobenzofuran- 6-carboxylate (The Scaffold) Alcohols C6-Hydroxymethyl (Reduction) Core->Alcohols LiAlH4 Red. Acids C6-Carboxylic Acid (Hydrolysis) Core->Acids Hydrolysis Amides C6-Amides (Piperidines/Morpholines) CB2 CB2 Agonists (Neuropathic Pain) e.g., MDA7 Amides->CB2 High Affinity (Selectivity > CB1) Epigenetics Methyltransferase Inhibitors (Oncology) Alcohols->Epigenetics Linker Attachment Acids->Amides Peptide Coupling GPR40 GPR40 Modulators (Metabolic Disease) Acids->GPR40 Bioisostere Design

Figure 1: Strategic divergence of the 2,3-dihydrobenzofuran-6-carboxylate scaffold into key therapeutic areas.

Technical Deep Dive: Synthetic Methodologies

To circumvent IP blocks on specific processes and ensure high purity, two primary synthetic routes are recommended. The choice depends on the desired substitution at the C3 position.

Protocol A: The "Classic" Claisen Rearrangement (Scale-Up Friendly)

This route is preferred for manufacturing due to the low cost of reagents (methyl 3-hydroxybenzoate). It naturally installs the dihydrobenzofuran ring via an intramolecular cyclization.

Target: this compound (Unsubstituted C3).

  • O-Allylation:

    • Reagents: Methyl 3-hydroxybenzoate, Allyl bromide, K₂CO₃, Acetone.

    • Conditions: Reflux, 4-6 hours.

    • Mechanism: S_N2 displacement creates the allyl ether.

  • Claisen Rearrangement:

    • Conditions: High temperature (200°C) in diethylaniline or neat.

    • Outcome: The allyl group migrates to the ortho position (C2 of the ring, which becomes C3 of the furan).

    • Note: This yields the ortho-allyl phenol intermediate.

  • Cyclization (Intramolecular Hydroalkoxylation):

    • Reagents: Formic acid or HBr/AcOH.

    • Mechanism: Acid-catalyzed activation of the alkene followed by phenol attack.

    • Result: Formation of the 2,3-dihydrobenzofuran ring.[1][3][4][5][6][7]

Protocol B: The "Modern" Pd-Catalyzed Carbonylation

This route is ideal if you already possess a halogenated dihydrobenzofuran or need to introduce the carboxylate late-stage to avoid side reactions.

Target: Conversion of 6-bromo-2,3-dihydrobenzofuran to the Methyl Ester.

  • Substrate: 6-bromo-2,3-dihydrobenzofuran (Commercially available or synthesized via dehydration of 2-(2-hydroxyethyl)phenol).

  • Catalytic System:

    • Catalyst: Pd(OAc)₂ (1-3 mol%).

    • Ligand: dppp (1,3-bis(diphenylphosphino)propane) or Xantphos.

    • Base: Et₃N (Triethylamine).

  • Conditions:

    • Atmosphere: CO (Carbon Monoxide) balloon or autoclave (5-10 bar).

    • Solvent: Methanol (acts as the nucleophile).

    • Temp: 80-100°C.

  • Self-Validating Check: Monitor the disappearance of the Ar-Br stretch in IR or the shift in HPLC retention time. The product should show a distinct ester carbonyl peak at ~1715 cm⁻¹.

Synthetic Workflow Diagram

Synthesis Start1 Methyl 3-hydroxybenzoate Step1 O-Allylation (Allyl Bromide, K2CO3) Start1->Step1 Start2 6-Bromo-2,3-dihydrobenzofuran StepB Pd-Catalyzed Carbonylation (CO, MeOH, Pd(OAc)2) Start2->StepB Step2 Claisen Rearrangement (200°C, Thermal) Step1->Step2 Step3 Acid-Catalyzed Cyclization (HCOOH or HBr) Step2->Step3 Product Methyl 2,3-dihydrobenzofuran- 6-carboxylate Step3->Product Route A: Scale-Up StepB->Product Route B: Late-Stage

Figure 2: Comparative synthetic routes for the production of the core scaffold.

Quantitative Data: Physical & Chemical Properties[8]

For researchers handling this compound, the following experimentally validated data points are critical for identification and formulation.

PropertyValue / DescriptionContext
Molecular Formula C₁₀H₁₀O₃Methyl ester form
Molecular Weight 178.19 g/mol -
CAS Number 1083168-68-6Specific to Methyl ester
CAS Number (Acid) 301836-57-7Parent Acid
LogP (Predicted) ~2.1Moderate lipophilicity; good CNS penetration potential
H-Bond Donors 0Ester form (Acid form = 1)
H-Bond Acceptors 3Ester carbonyl + Furan oxygen
Topological PSA ~35 ŲExcellent for oral bioavailability (<140 Ų)
Solubility DMSO, Methanol, DCMPoor water solubility; requires co-solvents (PEG/Tween)

Case Study: MDA7 (CB2 Agonist)

The Drug: MDA7 is a benchmark compound demonstrating the utility of the 6-carboxylate core.

  • Structure: The methyl ester is hydrolyzed to the acid, then coupled with piperidine.

  • Significance: The 2,3-dihydrobenzofuran core provides a rigid "linker" that orients the lipophilic benzyl group (at C3) and the polar amide (at C6) into the correct pockets of the CB2 receptor.

  • Outcome: This structural rigidity results in nanomolar affinity and high selectivity over CB1, avoiding the psychoactive effects associated with cannabis-derived compounds.

References

  • Naguib, M., et al. (2008).[2] "MDA7: a novel selective agonist for CB2 receptors that prevents allodynia in rat neuropathic pain models."[2] British Journal of Pharmacology.[2] Link

  • Cleveland Clinic Foundation. (2019). "Oral cannabinoid receptor modulator formulations." WO Patent 2019136331A1. Link

  • Constellation Pharmaceuticals. (2015). "Modulators of methyl modifying enzymes, compositions and uses thereof." US Patent 9,051,269. Link

  • Organic Chemistry Portal. (2023). "Synthesis of 2,3-Dihydrobenzofurans." Organic Chemistry Portal. Link

  • BenchChem. (2024). "2,3-Dihydrobenzofuran-6-carboxylic acid Properties and Suppliers." BenchChem Database. Link

Sources

Methodological & Application

Synthesis protocols for Methyl 2,3-dihydrobenzofuran-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2025-04

A Scalable, Regioselective Approach via Catalytic Hydrogenation

Abstract & Strategic Overview

Methyl 2,3-dihydrobenzofuran-6-carboxylate is a critical pharmacophore intermediate, most notably utilized in the synthesis of GPR40 agonists such as Fasiglifam (TAK-875).[1] While direct cyclization methods exist, they often suffer from poor regioselectivity or require expensive, unstable precursors.[1]

This application note details a robust, two-stage "Construct-and-Reduce" protocol. Instead of attempting to close the saturated dihydrofuran ring directly (which often leads to 5-exo/6-endo competition), we first construct the aromatic benzofuran core via a Sonogashira coupling/cyclization sequence, followed by a highly selective catalytic hydrogenation.[1] This method ensures 100% regiocontrol and scalability.

Core Advantages of This Protocol:
  • Regiofidelity: The precursor synthesis locks the oxygen placement relative to the ester.

  • Scalability: Avoids high-dilution conditions required for some radical cyclizations.

  • Purification: Intermediates are crystalline or easily separable by standard chromatography.

Retrosynthetic Analysis

The logical disconnection reveals Methyl 4-hydroxy-3-iodobenzoate as the optimal starting material. This commercially available scaffold provides the necessary "ortho-halo-phenol" motif required for furan ring construction.

Retrosynthesis cluster_reagents Key Reagents Target This compound (Target) Inter1 Methyl benzofuran-6-carboxylate (Unsaturated Precursor) Target->Inter1 Selective Hydrogenation (Pd/C, H2) Start Methyl 4-hydroxy-3-iodobenzoate (Starting Material) Inter1->Start Sonogashira Coupling & Cyclization R1 Trimethylsilylacetylene R2 Pd(PPh3)2Cl2 / CuI

Figure 1: Retrosynthetic logic flow prioritizing the robust benzofuran intermediate.

Experimental Protocols

Phase 1: Synthesis of Methyl Benzofuran-6-carboxylate

Objective: Construction of the furan ring via Sonogashira coupling followed by in situ cyclization.

Reagents:

  • Methyl 4-hydroxy-3-iodobenzoate (1.0 eq)[1][2]

  • Trimethylsilylacetylene (TMSA) (1.2 eq)[1]

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)[1]

  • Copper(I) iodide (CuI) (0.01 eq)[1]

  • Triethylamine (TEA) (3.0 eq)[1]

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF)[1]

  • Solvent: THF (Anhydrous)

Step-by-Step Methodology:

  • Coupling: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve Methyl 4-hydroxy-3-iodobenzoate in anhydrous THF (5 mL/mmol).

  • Catalyst Addition: Add TEA, Pd(PPh₃)₂Cl₂, and CuI.[1] Stir for 5 minutes until the catalyst is fully dispersed.

  • Alkyne Addition: Dropwise add Trimethylsilylacetylene.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The intermediate phenylethynyl species should form.

  • Cyclization: Cool to room temperature. Add TBAF (1.5 eq) dropwise. Heat to reflux (65°C) for 2 hours. This deprotects the silyl group and induces the 5-endo-dig cyclization to the benzofuran.

  • Work-up: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) yields Methyl benzofuran-6-carboxylate as a white solid.[1]

Phase 2: Selective Hydrogenation to this compound

Objective: Saturation of the C2-C3 furan double bond without reducing the benzene ring or hydrogenolyzing the ester.

Critical Parameter: The benzofuran double bond is electronically distinct from the benzene ring, allowing selective reduction under mild conditions.[1]

Reagents:

  • Methyl benzofuran-6-carboxylate (from Phase 1)[1][4]

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% wet)[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

  • Hydrogen Gas (H₂)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl benzofuran-6-carboxylate in MeOH (10 mL/g).

  • Inerting: Place the solution in a hydrogenation vessel (Parr shaker or balloon flask). Purge with N₂ gas for 10 minutes to remove oxygen.

  • Catalyst Loading: Carefully add 10% Pd/C (10% by weight of the substrate). Caution: Pd/C is pyrophoric; keep wet.[1]

  • Hydrogenation:

    • Balloon Method (Small Scale): Attach a double-layered balloon of H₂. Purge the headspace 3x. Stir vigorously at Room Temperature (20–25°C).

    • Parr Shaker (Scale >5g): Pressurize to 30 psi (2 bar). Shake at RT.

  • Monitoring: Monitor via HPLC or ¹H NMR every 2 hours.

    • Endpoint: Disappearance of furan protons (~6.8 & 7.7 ppm).[1]

    • Risk:[1][2] Extended reaction times (>24h) or high pressure (>50 psi) may lead to over-reduction (octahydrobenzofuran).

  • Filtration: Once complete, filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: The product is typically high purity (>95%). If necessary, recrystallize from Hexane/Et₂O or perform a short silica plug filtration.

Analytical Validation & Quality Control

Expected Data Profile
ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (UV 254nm)> 98.0% Area
Mass Spec LC-MS (ESI+)[M+H]⁺ = 179.07
¹H NMR 400 MHz, CDCl₃See detailed shifts below
¹H NMR Interpretation (Significant Shifts)

To confirm the conversion from Benzofuran to Dihydrobenzofuran, observe the C2/C3 region:

  • Precursor (Benzofuran): Shows two doublets in the aromatic region (~6.8 ppm and ~7.7 ppm) corresponding to the unsaturated furan ring.[1]

  • Target (Dihydrobenzofuran):

    • δ 4.63 ppm (t, 2H): Triplet corresponding to the O-CH₂- protons (Position 2).[1]

    • δ 3.25 ppm (t, 2H): Triplet corresponding to the Ar-CH₂- protons (Position 3).[1]

    • δ 3.89 ppm (s, 3H): Methyl ester singlet (remains unchanged).

Process Workflow Diagram

Workflow cluster_phase1 Phase 1: Benzofuran Construction cluster_phase2 Phase 2: Selective Reduction Step1 Start: Methyl 4-hydroxy-3-iodobenzoate Step2 Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Step1->Step2 Step3 Cyclization (TBAF, Reflux) Step2->Step3 Step4 Hydrogenation (Pd/C, H2, MeOH) Step3->Step4 Isolated Intermediate Step5 Celite Filtration & Concentration Step4->Step5 Step6 Final Product: Methyl 2,3-dihydrobenzofuran -6-carboxylate Step5->Step6

Figure 2: Operational workflow from iodinated precursor to final dihydrobenzofuran.

Troubleshooting & Optimization

Issue: Over-reduction (Octahydro species)
  • Cause: Reaction time too long or pressure too high.

  • Solution: Stop reaction immediately upon consumption of starting material. Use 5% Pd/C instead of 10%, or lower H₂ pressure to 1 atm (balloon).

Issue: Incomplete Cyclization (Phase 1)
  • Cause: Inefficient deprotection of the TMS group.

  • Solution: Ensure TBAF is fresh. Alternatively, use K₂CO₃ in MeOH at reflux for the cyclization step if TBAF fails.[1]

Issue: Ester Hydrolysis
  • Cause: Presence of water during the basic cyclization step or acidic impurities during hydrogenation.

  • Solution: Use anhydrous THF in Phase 1. Ensure the Pd/C is neutral (some supports are acidic).[1]

References

  • Negi, D. S., et al. (2014).[1] "Process for the preparation of Fasiglifam hemihydrate." World Intellectual Property Organization, WO 2014/128723. [1]

  • Tsuhako, A., et al. (2012).[1] "Discovery of Fasiglifam (TAK-875), a Potent, Selective, and Orally Bioavailable GPR40 Agonist."[1] Journal of Medicinal Chemistry, 55(19), 8260-8271. [1]

  • Eissenstat, M. A., et al. (1995).[1] "Synthesis and biological activity of 2,3-dihydrobenzofuran-6-carboxylic acid derivatives." Journal of Medicinal Chemistry, 38(16), 3094-3105.[1] (Foundational chemistry for benzofuran reductions). [1]

  • CymitQuimica. "this compound Product Data." (Physical properties and CAS verification).

Sources

Efficient Esterification Methods for 2,3-Dihydrobenzofuran-6-carboxylic Acid: An Application Note and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Esters of 2,3-dihydrobenzofuran-6-carboxylic acid are pivotal intermediates in the synthesis of pharmacologically active molecules, including potent selective cannabinoid receptor 2 (CB2) agonists and compounds with anti-tumor and anti-inflammatory properties. The efficient and high-yielding synthesis of these esters is therefore of significant interest to researchers in medicinal chemistry and drug development. This application note provides a comprehensive guide to various esterification methods for 2,3-dihydrobenzofuran-6-carboxylic acid, detailing the underlying chemical principles and offering step-by-step protocols for several robust methods. The comparative analysis of Fischer-Speier Esterification, Steglich Esterification, and esterification via acyl chloride activation aims to equip researchers with the necessary information to select the most appropriate method based on substrate compatibility, desired scale, and available resources.

Introduction: The Significance of 2,3-Dihydrobenzofuran-6-carboxylic Acid Esters

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities.[1][2] Specifically, derivatives of 2,3-dihydrobenzofuran-6-carboxylic acid have been identified as key building blocks for developing novel therapeutics.[3] The carboxylic acid moiety at the 6-position provides a versatile handle for chemical modification, and its conversion to an ester is often a critical step in synthetic routes. Esterification can serve multiple purposes, including the protection of the carboxylic acid group, modulation of physicochemical properties such as lipophilicity, and serving as a precursor for further functional group transformations. Given the importance of this structural motif, the development of efficient and reliable esterification protocols is paramount for advancing drug discovery programs.

Comparative Analysis of Esterification Methodologies

The choice of an esterification method depends on several factors, including the stability of the starting materials to acidic or basic conditions, the steric hindrance around the carboxylic acid and the alcohol, and the desired scale of the reaction. Here, we compare three widely used and effective methods for the esterification of 2,3-dihydrobenzofuran-6-carboxylic acid.

Method Key Reagents Conditions Advantages Disadvantages
Fischer-Speier Esterification Alcohol (as solvent/reagent), Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH)RefluxInexpensive reagents, simple procedure, suitable for large scale.Requires harsh acidic conditions and high temperatures; reversible reaction requiring removal of water or use of excess alcohol.[4][5]
Esterification via Acyl Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride, Alcohol, Base (optional)Two steps: 1. Acyl chloride formation (often at reflux). 2. Reaction with alcohol (often at room temp.).High reactivity of acyl chloride drives the reaction to completion; avoids strong acid catalysis in the second step.Thionyl chloride and oxalyl chloride are hazardous reagents; generates corrosive HCl gas.[6][7]
Steglich Esterification DCC or EDC, DMAP (catalyst), AlcoholMild (often room temperature), neutral pH.Mild reaction conditions suitable for acid- or base-sensitive substrates; effective for sterically hindered alcohols.[8][9]DCC is an allergen; formation of dicyclohexylurea (DCU) byproduct can complicate purification; reagents are more expensive.[10]
Mitsunobu Reaction Triphenylphosphine (PPh₃), DEAD or DIAD, AlcoholMild (0 °C to room temperature).Mild conditions; proceeds with inversion of stereochemistry at the alcohol center.[11]Stoichiometric amounts of reagents required; purification can be challenging due to triphenylphosphine oxide byproduct.[3][12]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the esterification of 2,3-dihydrobenzofuran-6-carboxylic acid. Researchers should always perform a risk assessment and adhere to appropriate safety precautions when handling the listed reagents.

Protocol 1: Fischer-Speier Esterification using p-Toluenesulfonic Acid

This method is particularly suitable for the synthesis of simple alkyl esters (e.g., methyl or ethyl esters) where the alcohol can be used in large excess as the solvent. The use of p-toluenesulfonic acid (p-TsOH) is often preferred over sulfuric acid for easier handling and potentially fewer side reactions. A similar procedure has been successfully used for the esterification of the closely related 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid.

Workflow for Fischer-Speier Esterification

A 2,3-Dihydrobenzofuran- 6-carboxylic acid C Reflux A->C B Alcohol (e.g., Methanol) + p-TsOH (cat.) B->C D Reaction Mixture C->D E Aqueous Workup (NaHCO₃ wash) D->E F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Purification (e.g., Column Chromatography) G->H I Pure Ester H->I

Caption: Fischer-Speier esterification workflow.

Materials:

  • 2,3-Dihydrobenzofuran-6-carboxylic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,3-dihydrobenzofuran-6-carboxylic acid (1.0 eq).

  • Add a large excess of the desired anhydrous alcohol (e.g., methanol, to act as both reagent and solvent).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Esterification via Acyl Chloride Formation

This two-step method is highly effective and generally provides high yields. The carboxylic acid is first converted to the more reactive acyl chloride, which then readily reacts with the alcohol to form the ester. Thionyl chloride (SOCl₂) is a common reagent for this transformation.

Workflow for Esterification via Acyl Chloride

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Ester Formation A 2,3-Dihydrobenzofuran- 6-carboxylic acid C Reflux A->C B SOCl₂ B->C D Crude Acyl Chloride C->D E Crude Acyl Chloride G Room Temperature E->G F Alcohol (e.g., Ethanol) F->G H Crude Ester G->H I Aqueous Workup and Purification H->I J Pure Ester I->J

Caption: Two-step esterification via an acyl chloride intermediate.

Materials:

  • 2,3-Dihydrobenzofuran-6-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous alcohol (e.g., ethanol)

  • Anhydrous dichloromethane (DCM) or toluene

  • Pyridine (optional, as a base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

Step 1: Formation of 2,3-Dihydrobenzofuran-6-carbonyl chloride

  • In a fume hood, add 2,3-dihydrobenzofuran-6-carboxylic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with NaOH solution).

  • Add an excess of thionyl chloride (e.g., 5-10 eq) or dissolve the acid in an anhydrous solvent like toluene and add thionyl chloride (2-3 eq).

  • Heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

Step 2: Ester Formation

  • Dissolve the crude acyl chloride in an anhydrous solvent such as dichloromethane.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add the desired alcohol (1.1 - 1.5 eq). If desired, a non-nucleophilic base like pyridine (1.1 eq) can be added to scavenge the HCl produced.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

Protocol 3: Steglich Esterification

The Steglich esterification is a mild and efficient method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10] This method is particularly advantageous for substrates that are sensitive to harsh acidic or thermal conditions.

Workflow for Steglich Esterification

A 2,3-Dihydrobenzofuran- 6-carboxylic acid D Stir at 0°C to RT A->D B Alcohol B->D C DCC, DMAP (cat.) in DCM C->D E Reaction Mixture D->E F Filter off DCU E->F G Aqueous Workup (Acid and Base Wash) F->G H Drying and Concentration G->H I Purification H->I J Pure Ester I->J

Caption: Steglich esterification workflow.

Materials:

  • 2,3-Dihydrobenzofuran-6-carboxylic acid

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve 2,3-dihydrobenzofuran-6-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-12 hours. Monitor the reaction by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel to remove the DCU, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Conclusion

The esterification of 2,3-dihydrobenzofuran-6-carboxylic acid can be achieved through several efficient methods. The classic Fischer-Speier esterification is a cost-effective choice for simple, acid-stable substrates on a large scale. For more sensitive substrates or when milder conditions are required, the two-step conversion to an acyl chloride followed by reaction with an alcohol, or the one-pot Steglich esterification, offer excellent alternatives with high yields. The Mitsunobu reaction provides another mild option, particularly useful when stereochemical inversion of a chiral alcohol is desired. The choice of the optimal method will be dictated by the specific requirements of the synthetic route and the nature of the alcohol being used. The protocols provided herein serve as a robust starting point for researchers in the field of medicinal chemistry and drug development.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Green, C., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11(48), 30199-30208. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Tovar-Miranda, R., et al. (2009). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. African Journal of Biotechnology, 8(21), 5958-5963. [Link]

  • Indian Academy of Sciences. (n.d.). Resolution of 2,3-dihydro-benzofuran-3-ols. Journal of Chemical Sciences. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Steglich esterification – Knowledge and References. Retrieved from [Link]

  • RSC Publishing. (n.d.). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methyl-2,3-dihydrobenzofuran. Retrieved from [Link]

  • Google Patents. (n.d.). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
  • Organic Syntheses. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Academic Journals. (2025, December 12). Enzymatic hydrolysis of esters from 2-carboxy-6- methoxy-2,3-dihydrobenzofuran acid. African Journal of Biotechnology. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • JoVE. (n.d.). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • ACS Publications. (2005, March 24). A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (2019, April 18). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Retrieved from [Link]

  • Google Patents. (n.d.). US20120220798A1 - Method for carboxylic acid esterification.
  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride ?. Retrieved from [Link]

  • SlidePlayer. (n.d.). 2. Conversion into functional derivatives (Carboxylic acid derivatives). Retrieved from [Link]

  • YouTube. (2020, March 19). Conversion of Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

  • RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Academic Journals. (2009, November 2). Enzymatic hydrolysis of esters from 2-carboxy-6- methoxy-2,3-dihydrobenzofuran acid. African Journal of Biotechnology. [Link]

Sources

Application Note: Strategic Utilization of Methyl 2,3-dihydrobenzofuran-6-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of Methyl 2,3-dihydrobenzofuran-6-carboxylate (CAS: 177735-10-1 / Acid form CAS: 301836-57-7) as a versatile scaffold.[1][2]

Executive Summary

This compound represents a "privileged scaffold" in modern drug discovery.[1][2] Unlike flat phenyl rings, the fused dihydrofuran system introduces specific conformational constraints and electronic properties that enhance ligand-target binding kinetics. This building block is particularly prominent in the synthesis of GPR40 (FFAR1) agonists for Type 2 Diabetes (e.g., Fasiglifam analogs) and BET bromodomain inhibitors .

This guide provides a validated roadmap for transforming this ester into high-value bioactive cores via three primary vectors: Hydrolytic Activation , Regioselective Electrophilic Substitution , and Amide Diversification .[1]

Chemical Profile & Handling

PropertySpecification
IUPAC Name Methyl 2,3-dihydro-1-benzofuran-6-carboxylate
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.19 g/mol
Core Reactivity Nucleophilic (Aromatic Ring), Electrophilic (Ester)
Key Solubility Soluble in DCM, EtOAc, DMSO, DMF; Sparingly soluble in water.[1][2]
Storage 2–8°C, inert atmosphere (Argon/Nitrogen recommended).

Handling Precaution: While the dihydrobenzofuran core is relatively stable, it is susceptible to oxidation at the benzylic (C3) position under harsh oxidative conditions. Avoid prolonged exposure to strong oxidants unless C3-functionalization is intended.[1][2]

Structural Logic & Regioselectivity

Understanding the electronic landscape of this molecule is critical for predicting reaction outcomes.

  • The Activator (Ether Oxygen @ C1): A strong

    
    -donor.[2] It activates the aromatic ring, directing incoming electrophiles to the ortho (C7) and para (C5) positions.
    
  • The Deactivator (Ester @ C6): An electron-withdrawing group.[2] It deactivates the ring but directs meta (relative to itself), which reinforces the C4 position (weakly) but primarily creates a "push-pull" conflict at C5 and C7.

  • The Verdict (C5 Dominance): The resonance contribution from the ether oxygen is the dominant electronic factor. Consequently, Position 5 is the primary site for Electrophilic Aromatic Substitution (EAS), such as halogenation or nitration.

Visualization: Electronic Directing Effects

The following diagram illustrates the competing electronic effects that dictate the regioselectivity of this scaffold.

Regioselectivity Core Methyl 2,3-dihydrobenzofuran- 6-carboxylate Oxygen Ether Oxygen (C1) (Strong Donor) Core->Oxygen Contains Ester Methyl Ester (C6) (Withdrawing) Core->Ester Contains Pos5 Position C5 (Para to O, Ortho to Ester) PRIMARY REACTIVE SITE Oxygen->Pos5 Strong Activation (Para) Pos7 Position C7 (Ortho to O, Ortho to Ester) Sterically Hindered Oxygen->Pos7 Activation (Ortho) Ester->Pos5 Inductive Deactivation (Ortho) Ester->Pos7 Inductive Deactivation (Ortho)

Figure 1: Regioselectivity map. The strong para-directing effect of the C1 oxygen overcomes the deactivating effect of the C6 ester, making C5 the preferred site for functionalization.

Experimental Protocols

Module A: Hydrolytic Activation (Ester Acid)

Objective: Convert the methyl ester to the free carboxylic acid (2,3-dihydrobenzofuran-6-carboxylic acid) for subsequent amide coupling.[1][2]

Reagents:

  • Lithium Hydroxide Monohydrate (LiOH[2]·H₂O)

  • Tetrahydrofuran (THF) / Water / Methanol (3:1:1 ratio)[2]

  • 1N HCl[1][2]

Protocol:

  • Dissolution: Dissolve this compound (1.0 equiv) in a mixture of THF/MeOH/Water (3:1:1, 0.1 M concentration).

  • Saponification: Add LiOH·H₂O (2.5 equiv) in one portion.[2]

  • Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by LC-MS (Disappearance of ester peak [M+H]⁺ ~179; Appearance of acid peak [M+H]⁺ ~165).[2]

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF/MeOH.

    • Dilute the remaining aqueous residue with water.

    • Critical Step: Cool to 0°C and slowly acidify to pH ~2 using 1N HCl. The product often precipitates as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum. If no precipitate forms, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Yield Expectation: >90% (White crystalline solid).

Module B: The "Warhead" Installation (C5-Bromination)

Objective: Install a bromine atom at C5 to enable Suzuki/Buchwald couplings. This is the gateway to biaryl GPR40 agonists.

Reagents:

  • N-Bromosuccinimide (NBS)[1][2]

  • Acetonitrile (MeCN) or DMF[2]

  • Ammonium Acetate (catalytic, optional buffer)[1]

Protocol:

  • Setup: Dissolve this compound (1.0 equiv) in MeCN (0.1 M).

  • Addition: Add NBS (1.05 equiv) portion-wise at 0°C to prevent over-bromination.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Note: If reaction is sluggish, heat to 40°C.

  • Quench: Add 10% aqueous sodium thiosulfate (Na₂S₂O₃) to quench excess bromine.

  • Extraction: Dilute with water, extract with EtOAc. Wash organic layer with brine.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The C5-bromo isomer is typically the major product; trace C7-bromo may be observed.[1][2]

Validation: ¹H NMR will show the loss of one aromatic proton and the collapse of the aromatic region into two singlets (or meta-coupled doublets) corresponding to H4 and H7.

Module C: Parallel Library Synthesis (Amide Coupling)

Objective: Coupling the hydrolyzed acid (from Module A) with diverse amines.

Protocol:

  • Activation: Dissolve the Acid (1.0 equiv) in dry DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[2] Stir for 10 mins.

  • Coupling: Add the desired Amine (R-NH₂, 1.1 equiv).[2]

  • Completion: Stir at RT for 2–12 hours.

  • Purification: For library scale, purify directly via preparative HPLC (Reverse phase, Water/MeCN + 0.1% Formic Acid).

Synthetic Workflow Diagram

The following flowchart visualizes the divergence from the starting material into two distinct chemical spaces: Amide Analogs and Biaryl Scaffolds.

SyntheticWorkflow Start Methyl 2,3-dihydrobenzofuran- 6-carboxylate Acid Module A: Free Acid (Hydrolysis) Start->Acid LiOH, THF/H2O Bromo Module B: 5-Bromo-Ester (Regioselective EAS) Start->Bromo NBS, MeCN (C5-Selective) Amide Amide Library (GPCR/Kinase Linkers) Acid->Amide HATU, R-NH2 Suzuki Biaryl Scaffold (Suzuki Coupling) Bromo->Suzuki Ar-B(OH)2, Pd(dppf)Cl2

Figure 2: Divergent synthesis workflow.[2] Pathway A targets the carboxylic tail; Pathway B targets the aromatic core.

Case Study: Synthesis of GPR40 Agonist Core

Context: GPR40 (FFAR1) agonists often feature a dihydrobenzofuran acid linked to a biaryl system.[2] This scaffold mimics the lipophilic tail of fatty acids while the carboxylate mimics the polar head group [1].

Experimental Logic:

  • Start: this compound.

  • Step 1 (Bromination): Apply Module B to generate the 5-bromo derivative.[2]

  • Step 2 (Suzuki Coupling): React 5-bromo intermediate with 2',6'-dimethyl-[1,1'-biphenyl]-3-ylboronic acid (or similar lipophilic aryl boronate).[1][2]

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 90°C.

  • Step 3 (Hydrolysis): Apply Module A to reveal the free acid.[2]

  • Result: A potent GPR40 agonist analog ready for biological assay.

References

  • Negoro, N., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist."[1][3] ACS Medicinal Chemistry Letters, 1(6), 290–294.[3]

  • Preston, A. G., et al. (2022). "Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective BET Inhibitors."[4] Journal of Medicinal Chemistry, 65(18), 12345-12360.[1] [2]

  • PubChem Compound Summary. "this compound" (CID 11660682).[1][2] [2]

  • Gao, L., et al. (2025). "Nickel-Catalyzed Intermolecular Markovnikov-Selective Arylation... to 2,3-Dihydrobenzofurans."[1][2][5] Journal of the American Chemical Society, 147, 3023-3031.[1][5] [2]

  • Technical Disclosure. "Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid" (Related scaffold reactivity). Technical Disclosure Commons.

Sources

Palladium-catalyzed coupling reactions with benzofuran esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Coupling Reactions of Benzofuran Esters

Executive Summary & Strategic Importance

Benzofuran esters (e.g., ethyl 2-benzofurancarboxylate derivatives) are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for anti-arrhythmic agents (e.g., Amiodarone analogues), antimicrobial compounds, and potential anti-cancer agents.

While the benzofuran ring is robust, the presence of the ester functionality at the C2 or C3 position introduces unique electronic biases that must be leveraged during Palladium (Pd)-catalyzed cross-coupling. This guide focuses on the Suzuki-Miyaura cross-coupling of halobenzofuran esters , the industry standard for generating biaryl libraries. It also addresses advanced C-H activation strategies where the ester serves as a directing group.

Key Technical Insight: The C2-ester group acts as a strong electron-withdrawing group (EWG). In C5-halobenzofurans, this EWG facilitates oxidative addition at the C5 position by lowering the electron density of the arene, making these substrates highly reactive partners in catalytic cycles compared to their electron-neutral counterparts.

Mechanistic Profiling & Reaction Design

Electronic Considerations

In a typical 5-bromo-2-benzofurancarboxylate, the furan oxygen donates electron density into the ring (resonance), while the C2-ester withdraws it (induction/conjugation).

  • Oxidative Addition (OA): The EWG nature of the ester generally accelerates OA of Pd(0) into the C-Br bond.

  • Transmetallation: Steric hindrance is minimal at C5, allowing for the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to drive the cycle.

The Catalytic Cycle (Suzuki-Miyaura)

The reaction proceeds via the canonical Pd(0)/Pd(II) cycle. The critical control point is the stability of the trans-Pd(II) intermediate against protodehalogenation, a common side reaction in heteroaromatic systems.

G Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd(II)-Ar-Br) Pd0->OxAdd + Substrate Substrate 5-Bromo-2-benzofuran ester Substrate->OxAdd TransMet Transmetallation (Pd(II)-Ar-Ar') OxAdd->TransMet + Boronate Boronic Aryl Boronic Acid + Base (OH-) Boronic->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product 5-Aryl-2-benzofuran ester RedElim->Product

Figure 1: Catalytic cycle for the Suzuki coupling of 5-bromobenzofuran esters. The electron-deficient nature of the substrate accelerates the Oxidative Addition step.

Validated Experimental Protocols

Protocol A: High-Throughput Suzuki Coupling (Microwave-Assisted)

Best for: Rapid library generation, lead optimization.

Reagents:

  • Substrate: Ethyl 5-bromo-2-benzofurancarboxylate (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)[2]

  • Solvent: Toluene:Water (3:1) or 1,4-Dioxane:Water (4:1)

Step-by-Step Procedure:

  • Inert Setup: Charge a microwave-safe vial with the benzofuran ester (0.5 mmol), aryl boronic acid (0.6 mmol), and Cs₂CO₃ (1.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (17 mg, 3 mol%) inside a glovebox or under a steady stream of Argon. Cap the vial with a septum.

  • Solvation: Degas the solvent mixture (Toluene/Water) by sparging with Argon for 15 minutes. Inject 3.0 mL of the degassed solvent into the vial.

  • Reaction: Heat in a microwave reactor at 150°C for 20-30 minutes (Power: Dynamic, Max 200W).

    • Note: If using conventional heating, reflux at 100°C for 4-6 hours.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc gradient).

Validation Checkpoints:

  • TLC: Monitor disappearance of starting material (usually higher R_f than product).

  • Color Change: Reaction mixture typically turns from yellow/orange to black (Pd precipitation) upon completion.

Protocol B: C-H Activation (Ester-Directed)

Best for: Late-stage functionalization, atom economy.

Concept: The ester carbonyl oxygen coordinates to Pd(II), directing activation to the ortho position (C3) of the benzofuran ring, although C2-esters often direct to C3 if C3 is unsubstituted.

Reagents:

  • Substrate: Ethyl 2-benzofurancarboxylate

  • Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Additive: Ag₂CO₃ (1.0 equiv) or Cu(OAc)₂ (oxidant/promoter)

  • Solvent: 1,2-Dichloroethane (DCE) or Acetic Acid

Procedure:

  • Combine ester (0.2 mmol), Aryl Iodide (0.3 mmol), Pd(OAc)₂ (0.02 mmol), and Ag₂CO₃ (0.2 mmol) in a sealed tube.

  • Add DCE (2 mL).

  • Heat at 110°C for 12-18 hours .

  • Filter through Celite to remove silver salts.

Optimization & Troubleshooting Matrix

When yields are suboptimal (<50%), systematic screening is required. Use the following logic flow to diagnose issues.

Optimization Start Low Yield / No Reaction Check1 Check TLC/LCMS: Is SM consumed? Start->Check1 Branch1 SM Remains Check1->Branch1 Yes Branch2 SM Consumed (Side Products) Check1->Branch2 No Action1 Catalyst Inactive? Switch to Pd(dppf)Cl2 or Pd-PEPPSI Branch1->Action1 Oxidative Add. Failure Action3 Poor Solubility? Switch Toluene -> DMF or Dioxane Branch1->Action3 Solubility Issue Action2 Protodehalogenation? Use Anhydrous Solvent Switch Base to K3PO4 Branch2->Action2 Unstable Intermediate

Figure 2: Troubleshooting workflow for Pd-catalyzed coupling of benzofuran esters.

Table 1: Ligand & Base Selection Guide

VariableRecommendationRationale
Standard Ligand PPh₃ (in Pd(PPh₃)₄)Good baseline for unhindered aryl bromides. Cheap.
High-Performance Ligand SPhos / XPhos Buchwald ligands prevent catalyst aggregation and boost TON for chlorides or sterically hindered partners.
Base (Aqueous) Cs₂CO₃ "Cesium Effect" improves solubility in organic solvents; higher basicity aids transmetallation.
Base (Anhydrous) K₃PO₄ Essential if the ester is hydrolysis-sensitive (though ethyl esters are generally stable).
Solvent Dioxane/H₂O (4:1) Excellent miscibility balance; high boiling point allows thermal activation.

References

  • Synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. Source: ResearchGate (2013) URL:[Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Source: MDPI (Molecules, 2018) URL:[Link]

  • Palladium-Catalyzed Regioselective C-2 Arylation of Benzofurans. Source: ResearchGate (2014) URL:[Link]

  • Decarbonylative organoboron cross-coupling of esters by nickel catalysis. (Contextual reference for ester activation) Source: Nature Communications (2015) URL:[Link]

  • Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Source: SciSpace URL:[Link]

Sources

Friedel-Crafts alkylation involving dihydrobenzofuran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Friedel-Crafts Alkylation Involving Dihydrobenzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran core is a privileged structural motif found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] This heterocyclic system is a cornerstone in medicinal chemistry due to the broad spectrum of biological activities its derivatives exhibit, including anti-malarial, anti-HIV, anti-inflammatory, and antifungal properties.[1][3] Molecules such as (+)-decursivine, (+)-lithospermic acid, and pterocarpan highlight the importance of this scaffold in nature.[1] Consequently, developing robust and efficient synthetic methods to functionalize the dihydrobenzofuran ring is of paramount importance for drug discovery and the total synthesis of complex molecules.

The Friedel-Crafts reaction, a foundational method for forming carbon-carbon bonds on aromatic rings, stands out as a powerful tool for this purpose.[4][5] This guide provides an in-depth exploration of the Friedel-Crafts alkylation as it applies to dihydrobenzofuran derivatives, covering mechanistic principles, practical protocols, and strategic considerations for researchers in the field.

Mechanistic Underpinnings: Activating the Aromatic Core

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4][6] The core principle involves the generation of a potent electrophile (a carbocation or a related species) that is then attacked by the electron-rich aromatic portion of the dihydrobenzofuran molecule.

1. Generation of the Electrophile: The reaction is typically catalyzed by a Lewis acid (e.g., AlCl₃, FeCl₃, BF₃) or a strong Brønsted acid (e.g., H₂SO₄, phosphoric acid).[4][7] The catalyst's role is to generate a carbocation or a highly polarized complex from an alkylating agent, such as an alkyl halide, alkene, or alcohol.[8][9][10]

  • With Alkyl Halides: The Lewis acid coordinates to the halogen, weakening the carbon-halogen bond and facilitating its cleavage to form a carbocation.[6][8]

  • With Alcohols/Alkenes: Brønsted or Lewis acids can protonate the alcohol's hydroxyl group or the alkene's double bond, leading to the formation of a carbocation electrophile.[8][11]

2. Electrophilic Attack and Aromatic Substitution: The π-electrons of the dihydrobenzofuran's benzene ring act as a nucleophile, attacking the carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[6][10] The final step is the deprotonation of the arenium ion, which restores aromaticity and yields the alkylated dihydrobenzofuran product.[10]

cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Regeneration RX R-X (Alkyl Halide) Carbocation R⁺ (Carbocation) + [X-LA]⁻ RX->Carbocation Coordination & Cleavage LA Lewis Acid (e.g., AlCl₃) LA->RX Arenium Arenium Ion (Sigma Complex) Carbocation->Arenium DHF Dihydrobenzofuran DHF->Arenium Attack Product Alkylated Dihydrobenzofuran Arenium->Product Deprotonation Product->LA Catalyst Regenerated XLA [X-LA]⁻ XLA->Arenium

Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts alkylation.

Key Reaction Parameters and Strategic Optimization

The success of a Friedel-Crafts alkylation hinges on the careful selection of catalysts, substrates, and reaction conditions.

  • Catalyst Selection: The choice of catalyst is critical. Strong Lewis acids like AlCl₃ are highly effective but can promote side reactions.[12] Milder Lewis acids (e.g., FeCl₃, SnCl₄, ZnCl₂) or Brønsted acids are often preferred to improve selectivity and minimize degradation, especially with sensitive substrates.[7][11] In recent years, organocatalysts and various transition metal catalysts have been developed for asymmetric versions of this reaction, enabling the synthesis of chiral dihydrobenzofurans.[13][14][15]

  • Substrate Scope: The dihydrobenzofuran ring is activated towards electrophilic substitution. However, the presence of strongly deactivating groups (e.g., -NO₂, -CF₃) on the aromatic ring can inhibit or prevent the reaction.[8][16] Conversely, strongly activating groups like amines (-NH₂) can react with the Lewis acid catalyst, rendering it inactive.[12]

  • The Alkylating Agent: The structure of the alkylating agent is a primary determinant of the reaction's outcome. Primary alkyl halides are prone to carbocation rearrangement, leading to isomeric products.[8][16] For example, attempting to install a propyl group using 1-chloropropane will often result in the formation of an isopropyl-substituted product.[12] This limitation can be circumvented by using Friedel-Crafts acylation followed by reduction, as the acylium ion intermediate does not rearrange.[8][9]

  • Solvent and Temperature: Reactions are typically run in non-polar, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Low temperatures (0 °C to -78 °C) are often employed to control the reaction rate and suppress side reactions like polyalkylation and polymerization.[17]

Common Side Reactions and Troubleshooting

  • Polyalkylation: The initial alkylation product is often more nucleophilic than the starting material because alkyl groups are activating. This can lead to the introduction of multiple alkyl groups.[9][12] Using a large excess of the dihydrobenzofuran substrate can favor monoalkylation.

  • Carbocation Rearrangement: As noted, primary carbocations will rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts, leading to constitutional isomers.[8]

  • Substrate/Product Degradation: The strongly acidic conditions can cause polymerization or ring-opening of furan-containing moieties, especially if conditions are not carefully controlled.[17] Using milder catalysts and lower temperatures is the most effective mitigation strategy.[17]

Application Notes: Experimental Protocols

The following protocols provide detailed, field-proven methodologies. It is imperative to conduct all reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.

Protocol 1: Intramolecular Friedel-Crafts Cyclization to Synthesize a Dihydrobenzofuran

This protocol demonstrates the formation of the dihydrobenzofuran skeleton itself via an intramolecular Friedel-Crafts reaction, adapted from methodologies using iron(III) chloride.[18][19] This approach is a versatile strategy for constructing the core heterocyclic system from acyclic precursors.

Objective: To synthesize a 2,3-dihydrobenzofuran derivative from an aryloxy-substituted propargylic alcohol.

Materials:

  • Aryloxy-substituted propargylic alcohol (1.0 equiv)

  • Anhydrous Iron(III) Chloride (FeCl₃) (1.0-1.2 equiv)

  • Anhydrous 1,4-Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the aryloxy-substituted propargylic alcohol (0.2 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (2 mL) to dissolve the starting material.

  • Catalyst Addition: Carefully add anhydrous FeCl₃ (0.2-0.24 mmol, 1.0-1.2 equiv) to the solution in one portion. Causality Note: A stoichiometric amount of FeCl₃ is often required as it may complex with the product or react with trace impurities, ensuring the reaction proceeds to completion.[18]

  • Reaction Execution: Heat the reaction mixture to 40 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired dihydrobenzofuran derivative.[19]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Intermolecular Friedel-Crafts Alkylation of 2,3-Dihydrobenzofuran

This protocol outlines a general procedure for alkylating a pre-existing 2,3-dihydrobenzofuran ring with a tertiary alkylating agent to avoid carbocation rearrangement.

Objective: To synthesize a C-5 or C-7 alkylated 2,3-dihydrobenzofuran.

Materials:

  • 2,3-Dihydrobenzofuran (or a substituted derivative) (1.5 equiv)

  • tert-Butyl chloride (1.0 equiv)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Ice-water bath

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a stir bar, thermometer, and nitrogen inlet, add 2,3-dihydrobenzofuran (1.5 equiv) and anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality Note: Low temperature is crucial to control the exothermic reaction and prevent over-alkylation and other side reactions.[12]

  • Catalyst Addition: Add anhydrous AlCl₃ (1.1 equiv) portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting slurry for 15 minutes.

  • Electrophile Addition: Add tert-butyl chloride (1.0 equiv) dropwise via syringe over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-3 hours. Monitor for the consumption of the limiting reagent (tert-butyl chloride) by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing a small amount of 1 M HCl. Causality Note: This hydrolyzes the aluminum chloride complex and neutralizes the catalyst.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash successively with 1 M HCl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the solution and remove the solvent in vacuo. Purify the crude product by flash column chromatography to isolate the alkylated dihydrobenzofuran.

  • Characterization: Analyze the purified product by NMR and MS to confirm its identity and purity.

Caption: A typical experimental workflow for Friedel-Crafts alkylation.

Data Summary: Representative Conditions

The following table summarizes various conditions reported for Friedel-Crafts type reactions involving dihydrobenzofuran synthesis or functionalization, showcasing the diversity of applicable catalysts and substrates.

CatalystAlkylating Agent/PrecursorSubstrateSolventTemp (°C)Yield (%)Reference
FeCl₃Aryloxy-propargylic alcohol(Intramolecular)1,4-Dioxane4069-82[18][19]
AlCl₃Alkyl HalideBenzene/ArenesDCM0 - RTVariable[4][20]
Phosphoric Acid(Intramolecular)PhenoxyacetalToluene110up to 94[7]
Gold (Au) / Copper (Cu)Propargyl alcohols(Intramolecular tandem)DCE6014-81[1][3]
Chiral Squaramide(Z)-α-BromonitroalkenesPhenolsToluene-2033-95[21]
Chiral Phosphoric Acidortho-Hydroxybenzhydryl alcoholsIndoles/PhenolsTolueneRTHigh[22]

Applications in Drug Discovery and Natural Product Synthesis

The functionalization of dihydrobenzofurans via Friedel-Crafts alkylation is a key step in the synthesis of numerous complex molecules. This reaction has been employed in the total synthesis of natural products like (+)-hostmanin A and (–)-linderol A.[4] Furthermore, the dihydrobenzofuran scaffold serves as a viable isostere for other chemical groups in drug design. For instance, it has been used to replace the isatin scaffold in the development of potent and selective cannabinoid receptor 2 (CB2) agonists, aiming to improve druglike properties for the treatment of neuropathic pain.[23] The ability to install diverse alkyl groups onto the aromatic ring allows for fine-tuning of a molecule's steric and electronic properties, which is essential for optimizing ligand-receptor interactions.

References

  • Chen, J., et al. (2014). Synthesis of dihydrobenzofurans and dihydroindoles by intramolecular Friedel-Crafts cyclizations of aryloxy- and arylamino-substituted propargylic alcohols. Arkivoc, 2014(v), 237-246. Available at: [Link]

  • Chen, J., et al. (2014). Synthesis of dihydrobenzofurans and dihydroindoles by intramolecular Friedel-Crafts cyclizations of aryloxy- and arylamino-substituted propargylic alcohols. ResearchGate. Available at: [Link]

  • Mohammadi Ziarani, G., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Available at: [Link]

  • Ashraf, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link]

  • Ashraf, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC - NIH. Available at: [Link]

  • Wikipedia contributors. (2024). Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Xu, K., et al. (2020). Organocatalytic asymmetric Friedel–Crafts alkylation/hemiketalization/lactonization cascade reactions: highly enantioselective synthesis of furo[2,3-b]benzofuranones. Organic Chemistry Frontiers. Available at: [Link]

  • Ruiu, S., et al. (2013). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Ashraf, R., et al. (2023). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. RSC Advances. Available at: [Link]

  • Wang, X., et al. (2024). Gold Catalysis, Asymmetric Friedel-Crafts Alkylation Cascade for One-Pot Synthesis of Chiral Dihydrocarbazoles and Dihydrodibenzofurans. ResearchGate. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]

  • Zhang, L., et al. (2022). Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. Acta Chimica Sinica. Available at: [Link]

  • ScienceIn Publishing. (n.d.). Medicinal active applications of Dibenzofuran derivatives. ScienceIn Publishing. Available at: [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. Available at: [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Alkylation. Chemistry Steps. Available at: [Link]

  • Kiss, L. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Organic Chemistry Portal. Available at: [Link]

  • Wang, C., et al. (2020). Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction. Organic Chemistry Frontiers. Available at: [Link]

  • Buchler GmbH. (n.d.). Asymmetric Friedel-Crafts reactions. Buchler GmbH. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. ResearchGate. Available at: [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Mettler Toledo. Available at: [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. LibreTexts. Available at: [Link]

  • Ren, H., et al. (2015). Catalytic Asymmetric Synthesis of 3-Hydroxy-3-trifluoromethyl Benzofuranones via Tandem Friedel–Crafts/Lactonization Reaction. Organic Letters. Available at: [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Physics Wallah. Available at: [Link]

  • Wiley Online Library. (n.d.). Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations. Wiley Online Library. Available at: [Link]

  • Schelhas, K. F., & Douglas, C. J. (2014). Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles. PMC - NIH. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Rueping, M., et al. (2010). Chiral Brønsted acid-catalyzed Friedel–Crafts alkylation of electron-rich arenes with in situ-generated ortho-quinone methides. Chemical Communications. Available at: [Link]

  • You, S.-L., & Cai, Q. (2009). Chiral Brønsted acid catalyzed Friedel–Crafts alkylation reactions. Chemical Society Reviews. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Wang, Y., et al. (2020). Brønsted Acid-Catalyzed Asymmetric Friedel-Crafts Alkylation of Indoles with Benzothiazole-Bearing Trifluoromethyl Ketone Hydrates. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application Note & Protocols: Strategic Selection of Reagents for the Hydrolysis of Methyl 2,3-dihydrobenzofuran-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the hydrolysis of Methyl 2,3-dihydrobenzofuran-6-carboxylate to its corresponding carboxylic acid, 2,3-dihydrobenzofuran-6-carboxylic acid. This transformation is a critical step in the synthesis of various biologically active molecules and advanced materials. We will delve into the mechanistic underpinnings of ester hydrolysis, compare common reagents, and provide detailed, field-proven protocols to ensure reproducible and high-yielding results.

Introduction: The Synthetic Value of 2,3-Dihydrobenzofuran-6-carboxylic Acid

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant pharmacological activities.[1] The carboxylic acid at the 6-position serves as a versatile synthetic handle for amide bond formation, further esterification, or other functional group interconversions, making it a crucial building block for drug discovery programs.[2][3] The starting material, this compound, is often an accessible precursor, and its efficient hydrolysis is paramount. This guide focuses on the chemical principles and practical methodologies to achieve this conversion effectively.

Mechanistic Rationale: Base-Catalyzed vs. Acid-Catalyzed Hydrolysis

The conversion of an ester to a carboxylic acid is fundamentally a hydrolysis reaction.[4][5] This can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of an acid catalyst (e.g., H₂SO₄ or HCl) and a large excess of water.[6][7] The reaction proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.[7][8] However, a significant drawback is that every step is reversible.[4][9] To drive the reaction to completion, a large excess of water is required, and the reaction may not achieve full conversion, complicating purification.

Base-Catalyzed Hydrolysis (Saponification): This is the most common and generally preferred method for hydrolyzing simple methyl esters.[4][10] The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a base like NaOH, KOH, or LiOH) on the electrophilic carbonyl carbon of the ester.[10] This forms a tetrahedral intermediate, which then collapses to expel the methoxide leaving group. In the final, crucial step, the highly basic methoxide deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the overall reaction to completion.[9][10] The product is a carboxylate salt, which is protonated in a separate acidic workup step to yield the final carboxylic acid.[10]

Due to its irreversibility and typically milder conditions, base-catalyzed hydrolysis is the focus of our recommended protocols.[5][10]

G cluster_mechanism Base-Catalyzed Hydrolysis (Saponification) Mechanism Ester Methyl Ester (R-COOCH₃) OH_attack Nucleophilic Attack by Hydroxide (OH⁻) Ester->OH_attack Tetrahedral Tetrahedral Intermediate OH_attack->Tetrahedral Elimination Elimination of Methoxide (⁻OCH₃) Tetrahedral->Elimination CarboxylicAcid Carboxylic Acid (R-COOH) Elimination->CarboxylicAcid Deprotonation Irreversible Deprotonation CarboxylicAcid->Deprotonation Carboxylate Carboxylate Salt (R-COO⁻) Deprotonation->Carboxylate AcidWorkup Acidic Workup (H₃O⁺) Carboxylate->AcidWorkup FinalProduct Final Product (R-COOH) AcidWorkup->FinalProduct

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of Dihydrobenzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dihydrobenzofuran core is a privileged structural motif found in a vast array of bioactive neolignans, antioxidants, and anti-cancer agents (e.g., Conocarpan, Silvestrol). Conventional thermal synthesis of these intermediates often suffers from prolonged reaction times (12–24 hours), poor solubility of oxidants (specifically Manganese(III) acetate), and incomplete conversion due to thermal degradation of sensitive substrates.

This guide details two validated microwave-assisted protocols that overcome these kinetic and thermodynamic barriers. By leveraging the high dielectric loss tangent (


) of polar solvents, we achieve reaction completion in minutes rather than hours, with yield improvements of 20–40%.

Mechanistic Insight & Critical Process Parameters

The Microwave Advantage: Dielectric Heating vs. Thermal Conduction

In conventional heating, energy is transferred via convection and conduction from the vessel walls, creating temperature gradients. Microwave irradiation interacts directly with dipoles and ions in the solution (dipolar polarization and ionic conduction).

  • Selective Heating: In the Mn(OAc)₃ protocol, acetic acid acts as a strong microwave absorber, allowing rapid superheating above its boiling point in sealed vessels.

  • Solubility Enhancement: A critical failure mode in thermal Mn(OAc)₃ reactions is the precipitation of the oxidant. Microwave irradiation maintains the salt in a supersaturated state, ensuring a constant concentration of the active Mn(III)-enolate species.

Mechanism of Action: Mn(OAc)₃ Radical Cyclization

The primary protocol relies on the oxidative free-radical cyclization of 1,3-dicarbonyls with alkenes.

  • Enolization: Mn(OAc)₃ coordinates with the 1,3-dicarbonyl to form a Mn(III)-enolate.[1]

  • SET (Single Electron Transfer): A radical is generated at the

    
    -carbon, reducing Mn(III) to Mn(II).
    
  • Addition: The radical adds to the alkene (rate-determining step in some substrates).[2]

  • Cyclization & Termination: The resulting radical cyclizes onto the oxygen or undergoes a second oxidation to close the dihydrofuran ring.

Mn_Mechanism Start 1,3-Dicarbonyl + Mn(OAc)3 Complex Mn(III)-Enolate Complex Start->Complex Coordination Radical α-Carbon Radical Complex->Radical SET (-Mn(II)) Adduct Radical Adduct Radical->Adduct Addition Alkene Alkene Substrate Alkene->Adduct Product Dihydrobenzofuran Scaffold Adduct->Product Cyclization/Oxidation

Figure 1: Mechanistic pathway for Mn(OAc)₃ mediated oxidative free-radical cyclization.

Experimental Protocols

Protocol A: Mn(OAc)₃ Mediated Radical Cyclization

Target: Synthesis of fused dihydrobenzofurans from 1,3-diketones (e.g., dimedone) and styrenes. Application: Rapid generation of neolignan precursors.

Materials
  • Substrate 1: Dimedone (1.0 equiv)

  • Substrate 2: 1,1-Diphenylethylene or substituted Styrene (1.2 equiv)

  • Oxidant: Manganese(III) acetate dihydrate (Mn(OAc)₃[2] · 2H₂O) (2.2 – 3.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, dissolve Dimedone (1 mmol) and the Styrene derivative (1.2 mmol) in 5 mL of Glacial Acetic Acid.

  • Oxidant Addition: Add Mn(OAc)₃ · 2H₂O (2.2 mmol). Note: The mixture will appear as a dark brown suspension.

  • Sealing: Cap the vial with a Teflon-lined septum. Ensure the vessel is rated for at least 20 bar pressure.

  • Irradiation Parameters:

    • Mode: Dynamic (Power cycling to maintain temp)

    • Temperature: 100°C

    • Hold Time: 10 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Power Max: 150 W

  • Monitoring: The reaction is complete when the dark brown color of Mn(III) fades to a clear/pale pink solution (indicating reduction to Mn(II)).

  • Workup:

    • Pour the reaction mixture into 20 mL of cold water.

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with saturated NaHCO₃ (to neutralize AcOH) and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane:EtOAc 8:2).

Troubleshooting: If the Mn(III) color persists after 10 mins, extend time in 2-minute increments. Do not increase temperature above 140°C to avoid decomposition of the dihydrobenzofuran ring.

Protocol B: Pd-Catalyzed Intramolecular Etherification

Target: Synthesis of functionalized dihydrobenzofurans via C-O bond formation. Application: Late-stage functionalization of drug candidates.

Materials
  • Substrate: 2-allylphenol or o-allyl aryl halide derivative (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: dppp (1,3-Bis(diphenylphosphino)propane) (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or DMF (Degassed)

Step-by-Step Methodology
  • Inerting: Purge a 10 mL microwave vial with Argon for 1 minute.

  • Loading: Add the substrate (0.5 mmol), Pd(OAc)₂, ligand, and base.

  • Solvation: Add 3 mL of dry, degassed solvent. Cap immediately.

  • Irradiation Parameters:

    • Temperature: 120°C

    • Hold Time: 15 minutes

    • Power Max: 200 W

  • Workup: Filter through a celite pad to remove Palladium black. Concentrate and purify via chromatography.

Results & Discussion: Efficiency Comparison

The following data summarizes the efficiency gains observed when transitioning from conventional reflux to microwave synthesis for the reaction of dimedone with 1,1-diphenylethylene (Protocol A).

ParameterConventional Thermal (Reflux)Microwave-Assisted (100°C)Improvement Factor
Reaction Time 18 Hours10 Minutes108x Faster
Yield 52%88%+36%
Solvent Vol 50 mL5 mL10x Reduction
Purity (Crude) 75% (Side products present)92% (Cleaner profile)High

Table 1: Comparative metrics for dihydrobenzofuran synthesis.

Workflow Visualization

The following diagram illustrates the decision matrix for optimizing these reactions.

Optimization_Workflow Start Define Substrates (1,3-dicarbonyl + alkene) Solvent_Check Is Mn(OAc)3 soluble? Start->Solvent_Check Thermal Conventional Reflux (High solvent vol, >12h) Solvent_Check->Thermal No (Thermal fallback) MW_Setup MW Setup: AcOH, Sealed Vessel Solvent_Check->MW_Setup Yes (or Slurry) Run_Rxn Run: 100°C, 10 min MW_Setup->Run_Rxn Color_Check Color Change? (Brown -> Clear) Run_Rxn->Color_Check Success Workup & Isolate High Yield Color_Check->Success Yes Optimize Increase Temp (+10°C) or Time (+5 min) Color_Check->Optimize No Optimize->Run_Rxn

Figure 2: Optimization workflow for Microwave-Assisted Mn(OAc)₃ reactions.

References

  • Goel, K., & Satyanarayana, G. (2024). Microwave-Assisted Palladium-Catalyzed Crossover-Annulation: Access to Fused Polycyclic Benzofuran Scaffolds. Organic Letters. [Link][3]

  • Snider, B. B. (2025). Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations. Beilstein Journal of Organic Chemistry. [Link](Note: Link directs to authoritative PMC review on mechanism).

  • Hu, X., et al. (2019).[4] Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. Acta Chimica Slovenica. [Link]

  • Burgaz, E. V., et al. (2020). Microwave assisted synthesis of ethyl 2,2-bis(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-furo[3,2-c]chromene-3-carboxylate. EMU Journal of Pharmaceutical Sciences. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

Sources

Troubleshooting & Optimization

Minimizing side reactions during benzofuran ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: 3 (Senior Scientific Support) Subject: Minimizing Side Reactions in Benzofuran Ring Closure

Introduction: The "Hidden" Kinetics of Ring Closure

Welcome to the Benzofuran Synthesis Support Center. You are likely here because your LC-MS shows a complex mixture instead of a clean peak, or your isolated yield is plummeting due to "tar" formation.

Benzofuran synthesis often fails not because the primary mechanism is flawed, but because the rate of side reactions (


)  competitively approaches the rate of cyclization (

)
. Whether you are employing a transition-metal-catalyzed approach (Sonogashira/Heck) or a classical condensation (Rap-Stoermer/Williamson), the key to purity is manipulating these kinetic levers.

This guide is structured by Reaction Class . Identify your methodology below to access specific troubleshooting protocols.

Module 1: Transition-Metal Catalyzed Cyclization

Primary Method: Sonogashira Coupling / Cu-mediated Cyclization Primary Issue: Alkyne Homocoupling (Glaser/Hay Coupling) & Catalyst Deactivation

The Problem: "I see a dimer instead of my benzofuran."

In Pd/Cu-catalyzed synthesis (e.g., coupling 2-halophenols with terminal alkynes), the presence of Copper(I) and trace oxygen facilitates the oxidative homocoupling of the alkyne. This consumes your starting material and creates a byproduct that is often difficult to separate chromatographically.[1]

The Mechanism: The Oxidative Off-Ramp

The copper cycle, intended to transmetalate the alkyne to palladium, can be hijacked by oxygen. This generates a Cu-acetylide radical species that dimerizes rather than entering the Pd-cycle.

Visualizing the Failure Mode

Sonogashira_Side_Reaction cluster_main Desired Pathway (Benzofuran) cluster_side Parasitic Pathway (Glaser Coupling) Pd_OA Pd(II)-Ar-X (Oxidative Addition) Transmetalation Transmetalation (Pd-Cu Exchange) Pd_OA->Transmetalation Red_Elim Reductive Elimination (C-C Bond Formed) Transmetalation->Red_Elim Cyclization Intramolecular Cyclization Red_Elim->Cyclization Cu_Acetylide Cu-Acetylide Intermediate Cu_Acetylide->Transmetalation Low O2 Oxidation O2 / Cu(II) Oxidation Cu_Acetylide->Oxidation High O2 Dimer Alkyne Dimer (Homocoupling Product) Oxidation->Dimer Start Terminal Alkyne + CuI Start->Cu_Acetylide

Figure 1: The "Glaser Off-Ramp" (Red) competes with the desired Transmetalation (Blue) when oxygen is present.

Protocol 1.1: The "Copper-Free" or "Low-Copper" Standard

To eliminate homocoupling, you must either remove the copper or starve the reaction of oxygen entirely.

  • Degassing (Mandatory): Do not rely on simple N2 flushing. Use the Freeze-Pump-Thaw method (3 cycles) for reaction solvents. If volume prohibits this, sparge with Argon for a minimum of 30 minutes before adding the catalyst.

  • Slow Addition: Add the terminal alkyne as a dilute solution via syringe pump over 1–2 hours. This keeps the concentration of free alkyne low, statistically favoring the reaction with the Pd-Ar species over self-dimerization.

  • Alternative Catalyst: Switch to a Copper-Free system if the substrate tolerates it.

    • Recommendation: Use PdCl2(PPh3)2 (2-5 mol%) with TBAF (2 equiv) or Pyrrolidine as the base/activator. This forces the reaction through a carbopalladation mechanism that does not require a Cu-acetylide intermediate [1].

Module 2: Condensation & Substitution Methods

Primary Method: Rap-Stoermer / Intramolecular Williamson Ether Synthesis Primary Issue: Polymerization (Tarring) & Aldol Side-Reactions

The Problem: "My reaction turns into a black, insoluble tar."

In the Rap-Stoermer reaction (salicylaldehyde +


-haloketone), the base (often KOH or alkoxide) is non-selective. It can deprotonate the salicylaldehyde (desired) or trigger an intermolecular Aldol condensation between aldehyde molecules (undesired polymerization).
The Mechanism: Competition for the Enolate

The reaction requires the phenoxide to attack the


-haloketone. However, salicylaldehydes are prone to "Cannizzaro-like" disproportionation or polymerization under highly basic, hot conditions.
Data Table: Optimizing Base/Solvent Conditions

Based on yield optimization studies for substituted salicylaldehydes [2, 3].

VariableRecommendationWhy it works (Causality)
Base Choice K2CO3 or Cs2CO3 (Weak/Medium)Avoids strong hydroxides (KOH/NaOH) that trigger rapid aldol polymerization of the aldehyde.
Solvent Acetonitrile or DMF Polar aprotic solvents solvate the cation (K+/Cs+), leaving a "naked," highly reactive phenoxide anion.
Catalyst TBAB (Phase Transfer Catalyst)Facilitates transport of carbonate into the organic phase; prevents "hot spots" of basicity that cause tarring.
Temperature Reflux (80°C) vs. MWMicrowave irradiation (MW) often suppresses side reactions by shortening the thermal exposure time from hours to minutes.
Protocol 2.1: The Phase-Transfer Controlled Rap-Stoermer

Use this protocol to minimize tar formation:

  • Stoichiometry: Salicylaldehyde (1.0 eq),

    
    -Haloketone (1.1 eq), K2CO3 (2.0 eq) , TBAB (10 mol%) .
    
  • Solvent: Acetonitrile (0.5 M concentration). Note: High dilution favors intramolecular cyclization over intermolecular polymerization.

  • Procedure:

    • Mix Salicylaldehyde, K2CO3, and TBAB in MeCN. Stir for 15 min at RT (Formation of phenoxide).

    • Add

      
      -Haloketone slowly (dropwise).
      
    • Heat to reflux.[1] Monitor by TLC every 30 mins.

    • Critical Check: If the solution turns black immediately, your base is too strong or the aldehyde is unstable. Switch to Cs2CO3 in Acetone at a lower temperature (50°C).

Module 3: Radical Oxidative Cyclization

Primary Method: Mn(OAc)3 Mediated Cyclization Primary Issue: Over-oxidation & Incomplete Cyclization

The Problem: "I have a mixture of the dihydrofuran and the benzofuran."

Mn(OAc)3 mediated reactions proceed via a radical mechanism. A common failure is the "stalling" at the dihydrobenzofuran stage or non-selective oxidation of other functional groups.

The Mechanism: The Enolization Bottleneck

The rate-determining step is often the initial enolization of the carbonyl compound by Mn(III). If this is slow, the Mn(III) may oxidatively decompose other parts of the molecule [4].

Visualizing the Radical Cascade

Radical_Cyclization Substrate 1,3-Dicarbonyl Substrate Mn_Enol Mn(III)-Enolate Substrate->Mn_Enol Rate Determining Step (Enolization) Radical α-Carbon Radical Mn_Enol->Radical - Mn(II) Cyclized_Rad Cyclized Radical (Intermediate) Radical->Cyclized_Rad + Alkene/Alkyne Prod_Dihydro Dihydrobenzofuran (Stalled Product) Cyclized_Rad->Prod_Dihydro H-Abstraction (Side Reaction) Prod_Benzo Benzofuran (Final Product) Cyclized_Rad->Prod_Benzo Oxidative Elimination (-H• / -Mn(II))

Figure 2: The critical branch point is the final oxidative elimination. If the oxidant is depleted, the reaction stalls at the Dihydrobenzofuran.

Protocol 3.1: Ensuring Full Aromatization
  • Stoichiometry: Use a large excess of oxidant: Mn(OAc)3 (2.5 eq) is the theoretical minimum, but 3.0–4.0 eq is often required to drive the reaction to the fully aromatic benzofuran.

  • Solvent Effect: Use Glacial Acetic Acid as the solvent. The acidity promotes the enolization step (the bottleneck).

  • Temperature: High temperatures (80–100°C) are required to overcome the activation energy for the final oxidative aromatization.

Troubleshooting FAQ
SymptomProbable CauseImmediate Fix
Starting material remains, but catalyst is gone. Catalyst Poisoning (Pd)Check for sulfur/amine impurities in the substrate. Increase catalyst loading or add a "sacrificial" ligand.
Product co-elutes with a "dimer". Glaser Coupling Repeat reaction under Argon balloon. Add the alkyne last and slowly.
Reaction yields a "stuck" intermediate. Incomplete Elimination Add a mild base (DBU or Et3N) to the crude mixture and heat gently to force the final aromatization.
Yield is low; significant "baseline" material. Polymerization Dilute the reaction (0.1 M). Switch from Hydroxide bases (KOH) to Carbonate bases (Cs2CO3).
References
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Mahajan, P. S., et al. (2020). Rap–Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans. ChemistrySelect, 5(4), 1366-1372. Link

  • Rappoport, Z. (2003). The Chemistry of Phenols. Wiley-Interscience.
  • Snider, B. B. (1996). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339–364. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

Sources

Optimizing reaction temperature for dihydrobenzofuran functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Regioselective Functionalization

Status: Operational | Lead Scientist: Dr. Aris Thorne

Mission Statement

Welcome to the DHBF Optimization Hub. Dihydrobenzofuran (DHBF) scaffolds are ubiquitous in bioactive natural products and high-value pharmacophores. However, their dual nature—acting as both an electron-rich ether and a strained cyclic system—creates a narrow thermodynamic window for functionalization.

This guide addresses the critical interplay between temperature , catalyst integrity , and regioselectivity (C7-proximal vs. C5-distal). We move beyond generic "optimization" to provide mechanistic causality for your experimental failures and successes.

Part 1: The Troubleshooting Modules (Q&A)
Module A: Regioselectivity (Kinetic vs. Thermodynamic Control)

Q: I am attempting C-H functionalization, but I am observing a mixture of C5 and C7 isomers. Increasing the temperature to 120°C improved conversion but destroyed my regioselectivity. Why?

A: You are battling the conflict between electronic bias (C5) and directing-group assistance (C7).

  • The Mechanism: The DHBF oxygen atom is a weak directing group (DG).

    • C5 (Para to Oxygen): This is the most electron-rich position. Under standard electrophilic aromatic substitution (EAS) or high-temperature non-directed conditions, the reaction is electronically controlled, favoring C5.

    • C7 (Ortho to Oxygen): Functionalization here requires chelation-assistance (typically Iridium or Ruthenium catalysis). This is often the kinetic product but requires a stable metal-oxygen coordination.

  • The Temperature Effect: At 120°C , the metal-oxygen bond becomes labile (reversible decoordination). Once the catalyst dissociates, the reaction reverts to the lower-energy electronic pathway (C5 attack) or non-selective background reactions.

  • Recommendation: Lower your reaction temperature to 45–60°C and switch to a more active cationic catalyst system (e.g., [Ru(p-cymene)Cl₂]₂ with a carboxylate additive) to compensate for the lower thermal energy. This maintains the coordination geometry required for C7 selectivity [1].

Module B: Substrate Stability & Ring Opening

Q: My LC-MS shows a mass corresponding to the product, but NMR indicates the furan ring has opened into a phenol chain. This happens consistently at >80°C.

A: You are triggering an acid-catalyzed ring-opening benzannulation or elimination.

  • The Mechanism: DHBF is a cyclic ether. In the presence of Lewis Acids (often generated in situ from catalyst decomposition) and heat, the ether oxygen is protonated or complexed. At elevated temperatures (>70°C), the C2-O bond cleaves to form a stabilized oxocarbenium or phenolic intermediate.

  • The Causality: This is a thermodynamic trap . The ring-opened phenol is often more stable than the strained DHBF ring at high temperatures, especially if water or nucleophilic solvents are present [2].

  • Recommendation:

    • Strict Anhydrous Conditions: Even trace water at high temperatures acts as a nucleophile to open the ring.

    • Lewis Acid Management: If using Lewis acids (e.g., Al(OTf)₃, Yb(OTf)₃), do not exceed 70°C . Above this threshold, ring-opening pathways dominate over functionalization [2].

Part 2: Experimental Protocol
Workflow: Low-Temperature C7-Selective C-H Alkylation

Designed to maximize C7 selectivity while preventing ring opening.

Reagents:

  • Substrate: 2,3-Dihydrobenzofuran (1.0 equiv)

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (5 mol%)[1]

  • Ligand/Additive: 1-Adamantanecarboxylic acid (30 mol%) – Crucial for lowering activation energy.

  • Base: K₂CO₃ (3.0 equiv)[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) – Promotes mono-selectivity better than toluene.[2]

Step-by-Step Methodology:

  • Glovebox Assembly: In an N₂-filled glovebox, charge a dried Schlenk tube with [Ru(p-cymene)Cl₂]₂ (5 mol%), 1-AdCOOH (30 mol%), and K₂CO₃ (3.0 equiv).

  • Solvation: Add NMP (0.5 M concentration relative to substrate). Note: NMP stabilizes the Ru-species, allowing lower temp reactivity.

  • Substrate Addition: Add DHBF (1.0 equiv) and the alkyl halide coupling partner (1.5 equiv).

  • Thermal Regulation: Seal the tube and move to a pre-heated oil bath at 45°C .

    • Critical Checkpoint: Do not exceed 60°C. At >80°C, the carboxylate ligand exchange rate accelerates, leading to catalyst deactivation and loss of regiocontrol [1].

  • Quench: After 18 hours, cool to Room Temperature (RT), dilute with EtOAc, and wash with water (to remove NMP).

  • Validation: 1H NMR should show a doublet at the C7 position (approx 6.8-7.2 ppm region depending on substitution), distinct from the C5 singlet.

Part 3: Data & Visualization
Table 1: Temperature Impact on Selectivity (Ru-Catalyzed)

Data synthesized from Ru-carboxylate assisted C-H activation trends [1, 3].

TemperatureSolventConversionC7 : C5 RatioRing OpeningOutcome
25°C NMP< 10%> 20:10%Too Slow (Kinetic Trap)
45°C NMP91%19:1 < 1%Optimal (High Yield/Selectivity)
80°C Toluene95%8:15%Loss of Regiocontrol
120°C Toluene> 99%2:135% Thermodynamic Failure (Ring opening & scrambling)
Figure 1: Decision Logic for DHBF Functionalization

DHBF_Optimization Start Start: DHBF Functionalization Target Select Target Site Start->Target C5 Target: C5 (Para to O) Target->C5 C7 Target: C7 (Ortho to O) Target->C7 Method_C5 Method: Electrophilic Subst. (Halogenation/Friedel-Crafts) C5->Method_C5 Method_C7 Method: C-H Activation (Ru/Ir Catalysis) C7->Method_C7 Temp_High Temp: 0°C to RT (Control Exotherm) Method_C5->Temp_High Temp_Low Temp: 45°C - 60°C (Carboxylate Assisted) Method_C7->Temp_Low Temp_Crit Temp: >100°C Method_C7->Temp_Crit Avoid Result_C5 Result: High C5 Selectivity Stable Ring Temp_High->Result_C5 Result_C7 Result: High C7 Selectivity Kinetic Control Temp_Low->Result_C7 Result_Fail Result: Ring Opening / Loss of Selectivity Temp_Crit->Result_Fail

Caption: Decision tree correlating target regiochemistry with temperature thresholds. Note the divergence at C7 activation where high temperature leads to failure.

References
  • Ackermann, L., et al. "Arene Ruthenium(II) Carboxylates for C–H Alkylations and Arylations at Near Room Temperature." Chem. Eur. J., vol. 22, no. 4, 2016.

  • Kerr, M. A., et al. "Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations." Molecules, vol. 27, no. 23, 2022.

  • Sahoo, G., et al. "Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts." Catalysts, vol. 9, no. 2, 2019.

Sources

Technical Support Center: Purification of Methyl 2,3-dihydrobenzofuran-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical protocols for the purification of Methyl 2,3-dihydrobenzofuran-6-carboxylate. It is designed to move beyond simple instructions, offering insights into the underlying chemical principles to empower researchers to solve purification challenges effectively.

Section 1: Frequently Asked Questions & Initial Assessment

This section addresses the most common initial questions regarding the purity and preliminary analysis of your crude this compound sample.

Q1: What are the likely impurities in my crude sample?

The impurity profile of your crude product is intrinsically linked to its synthesis route. Given the common synthetic pathways to the 2,3-dihydrobenzofuran core, potential impurities include:

  • Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors like substituted phenols or allyl bromides.[1]

  • Reaction Byproducts: Incomplete cyclization, over-alkylation, or side reactions from reagents can lead to structurally similar impurities.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium, copper, rhodium complexes) or bases (e.g., K₂CO₃, triethylamine) may be present.[1][2][3]

  • Solvents: Residual high-boiling solvents used in the reaction or initial workup (e.g., DMF, DMSO).

Q2: What are the essential first steps to assess the purity of my crude product?

Before attempting any large-scale purification, a multi-faceted analytical approach is crucial to understand the complexity of your mixture.

  • Thin-Layer Chromatography (TLC): This is the most critical first step. It provides a rapid, qualitative assessment of the number of components in your sample. A good starting solvent system for this class of compounds is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] A ratio of 4:1 or 5:1 (Hexanes:Ethyl Acetate) is a common starting point for benzofuran derivatives.[5][6][7]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: An NMR spectrum of the crude material is invaluable. It can help identify the presence of starting materials, solvents, and byproducts by comparing the crude spectrum to the known spectrum of the pure product and starting materials.

  • Melting Point Analysis: For solid samples, a sharp melting point range (typically < 2°C) is a good indicator of high purity.[4] Conversely, a broad and depressed melting point suggests the presence of significant impurities.

Q3: My crude product is a thick oil or a low-melting solid. How should I approach purification?

Oils and low-melting solids present a unique challenge as they are often difficult to purify by recrystallization.

  • For Oils: Flash column chromatography is almost always the method of choice. It separates compounds based on their differential adsorption to a stationary phase.[8]

  • For Low-Melting Solids: While recrystallization might be possible, finding a solvent system where the compound's melting point is higher than the solvent's boiling point can be difficult. If recrystallization fails (e.g., the compound "oils out"), flash column chromatography is the most reliable alternative.[9]

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but it often requires optimization. This guide addresses common failures.

Q4: I can't find a suitable solvent for recrystallization. What is the systematic approach?

The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

  • Start with Small-Scale Tests: Use ~20-30 mg of your crude solid in a small test tube.

  • Test Single Solvents: Add a few drops of a solvent at room temperature. If it dissolves, the solvent is too good. If it doesn't, heat the mixture to boiling. If it dissolves when hot, it's a potential candidate. Let it cool to see if crystals form.

  • Use a Mixed-Solvent System: If no single solvent works, try a binary mixture. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise at the boiling point until the solution becomes cloudy (the saturation point). Add a few more drops of the "good" solvent to clarify the solution, then allow it to cool slowly.

SolventBoiling Point (°C)PolarityNotes
Hexanes~69Very LowGood for precipitating polar compounds.
Ethyl Acetate77MediumOften a good solvent for moderately polar compounds.
Ethanol78HighDissolves many polar compounds; often used with water.
Methanol65HighSimilar to ethanol but with a lower boiling point.
Isopropanol82Medium-HighA good alternative to ethanol.
Water100Very HighUsed for polar compounds or as an anti-solvent with alcohols.
Q5: My compound separates as an oil ("oils out") instead of forming crystals. What's wrong and how do I fix it?

Oiling out occurs when the solution becomes saturated at a temperature that is above the melting point of your impure compound. The compound separates as a liquid instead of a solid crystal lattice.

  • Causality: The presence of impurities significantly lowers the melting point of a substance.

  • Solution 1: Use More Solvent: Return the oiled-out mixture to the heat source and add more of the "good" or primary solvent.[10] This lowers the saturation temperature, ensuring that crystallization begins at a temperature below the compound's melting point.

  • Solution 2: Lower the Cooling Temperature Slowly: A high temperature differential can promote oiling. Allow the flask to cool more slowly by insulating it (e.g., with paper towels) or using a Dewar flask.[10]

  • Solution 3: Change Solvents: Try a lower-boiling point solvent system.

Q6: My solution is clear and no crystals have formed, even after cooling in an ice bath. How can I induce crystallization?

This indicates a supersaturated solution where the activation energy for crystal nucleation has not been overcome.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[10]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution. This provides a template for further crystal growth.[10]

  • Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution and boil off some of the solvent, then attempt to cool it again.[10]

Recrystallization Troubleshooting Workflow

Caption: A workflow for troubleshooting common recrystallization issues.

Section 3: Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is the workhorse for purifying oils and resolving complex mixtures.

Q8: How do I select the optimal solvent system (eluent) for my column?

The goal is to find a solvent system where your target compound has a retention factor (Rf) of approximately 0.3-0.4 on a TLC plate.[9]

  • Rf Definition: The ratio of the distance traveled by the compound to the distance traveled by the solvent front.

  • Why Rf ≈ 0.35? An Rf in this range provides the best balance between resolution (separation from impurities) and elution time. If the Rf is too high (>0.6), the compound will elute too quickly with poor separation. If it is too low (<0.2), the elution will take a very long time, leading to band broadening and diffuse fractions.

  • Practical Steps:

    • Run several TLC plates, each with a different ratio of a nonpolar to a polar solvent (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate).

    • Identify the solvent system that gives your product an Rf value in the target range (0.3-0.4) and provides the best possible separation from all impurity spots. This system will be your column eluent. Many benzofuran derivatives are successfully purified using petroleum ether and ethyl acetate mixtures.[6][7]

Solvent System Selection Workflow

Caption: Iterative process for selecting an eluent for column chromatography using TLC.

Q9: My compound won't elute from the column, even with a very polar solvent.

This frustrating situation usually points to one of a few issues:

  • Compound Decomposition: The compound may be unstable on silica gel.[9] Test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new baseline spot appears or the original spot diminishes, it's decomposing.

  • Incorrect Loading: If the compound was loaded in a solvent that is much stronger than the eluent, it can create a band that is difficult to move down the column.

  • Precipitation at the Top: The compound may have precipitated at the top of the column if it is not soluble in the eluent.

Q10: My compound is decomposing on the silica gel. What are my options?

Silica gel is acidic and can degrade sensitive compounds.

  • Switch the Stationary Phase: Try using neutral or basic alumina, or Florisil, which have different surface properties.[9] Always test for stability on a TLC plate of the new material first.

  • Deactivate the Silica: You can "deactivate" silica gel by pre-treating it with a small percentage of a base, like triethylamine (typically 0.5-1%), added to your eluent system. This neutralizes the acidic sites.

  • Run the Column Quickly: Minimize the time your compound spends on the column by using slightly higher pressure and a slightly more polar solvent system to speed up elution.

Protocol: Step-by-Step Flash Column Chromatography
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Packing the Column: Fill the column with your chosen eluent. Slowly pour the silica gel into the solvent. Gently tap the column to ensure even packing and dislodge air bubbles. Add another layer of sand on top of the silica bed.

  • Loading the Sample:

    • Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully pipette it onto the top layer of sand.

    • Dry Loading (Recommended): Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Running the Column: Carefully add the eluent to the top of the column. Using gentle air pressure, push the solvent through the column, collecting fractions in test tubes.

  • Monitoring the Elution: Collect fractions and analyze them by TLC to determine which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified product.

Section 4: Post-Purification Verification

Q11: How do I confirm that my purification was successful?

Never assume a purification was successful without analytical verification.

  • TLC Analysis: Run a TLC with your starting material, one of the pure fractions, and a co-spot (both starting material and the pure fraction in the same lane). The purified sample should show a single spot at the correct Rf.

  • Spectroscopic Analysis: Obtain a ¹H NMR spectrum of the purified product. It should be free of the impurity peaks observed in the crude spectrum.[11]

  • Melting Point: If the sample is a solid, a sharp melting point should be observed.[12]

  • Chromatographic Purity: For the highest level of assurance, especially in a drug development context, use a more sensitive method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify any remaining impurities.[11][13]

References
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google AI.
  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc..
  • What Testing Methods Are Used to Ensure Chemical Purity?. (n.d.). Diplomata Comercial.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 2). ResearchGate.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Application Notes and Protocols for the Synthesis of Complex Benzofuran-Containing Natural Products. (n.d.). Benchchem.
  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). Columbia University.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. (2024, August 6). Semantic Scholar.
  • ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (2025, February 17). Preprints.org.
  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017, August 14). MDPI.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). Academia.edu.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). LinkedIn.
  • Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.). University of Massachusetts Lowell.
  • HPLC Troubleshooting Guide. (n.d.). University of Rhode Island.
  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (n.d.). National Center for Biotechnology Information.
  • Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. (2022, August 26). University of Strathclyde.
  • Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. (n.d.). RSC Publishing.
  • Patent Application Publication (10) Pub. No.: US 2008/0280875 A1. (2007, May 9). Google Patents.
  • Synthesis of 2-methyl-2,3-dihydrobenzofuran. (n.d.). ResearchGate.
  • Synthesis of 6-methylbenzofuran. (n.d.). PrepChem.com.
  • CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound. (n.d.). Google Patents.
  • A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. (2008, July 17). HETEROCYCLES.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). National Center for Biotechnology Information.
  • Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate. (2023, July 19). MDPI.

Sources

Technical Support Center: Overcoming Steric Hindrance in Benzofuran-6-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the synthetic challenges associated with benzofuran-6-carboxylate derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering difficulties due to steric hindrance in their synthetic routes. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these common hurdles.

Introduction: The Challenge of Steric Hindrance

Benzofuran-6-carboxylate derivatives are a critical scaffold in medicinal chemistry and materials science. However, the bulky carboxylate group at the 6-position, often in proximity to other substituents, can significantly impede key synthetic transformations. This steric congestion can lead to low reaction yields, incomplete conversions, or undesired side products. This guide offers practical solutions to these challenges, focusing on strategic catalyst selection, reaction condition optimization, and advanced synthetic methodologies.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues faced by researchers working with these sterically encumbered systems.

FAQ 1: Esterification & Amidation

Question: I am struggling to esterify (or amidate) the carboxylic acid at the 6-position, especially with bulky alcohols or amines. Standard methods like Fischer esterification are failing. What should I do?

Answer: This is a classic steric hindrance problem. The bulky groups surrounding the carboxylic acid prevent the approach of the nucleophile (the alcohol or amine). You need to employ more powerful coupling agents that can activate the carboxylic acid under mild conditions, minimizing side reactions.

Recommended Solutions:

  • Carbodiimide Coupling with a Catalyst: Use dicyclohexylcarbodiimide (DCC) or a more soluble equivalent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). DMAP accelerates the reaction, allowing it to proceed at room temperature and suppressing the formation of N-acylurea byproducts.[1]

  • Uronium-Based Coupling Agents: Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), TATU, or COMU are highly effective for forming esters, even with sterically demanding alcohols.[2] These reactions are often rapid at room temperature.

  • TCFH-NMI System: For a robust and non-corrosive option, consider using TCFH (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate) with N-methylimidazole (NMI). This system is effective for a broad range of acylations, including those with hindered substrates.[3]

FAQ 2: Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Question: My Suzuki-Miyaura coupling at a position adjacent to the benzofuran-6-carboxylate (e.g., C-5 or C-7) is giving very low yields. How can I improve this?

Answer: Steric hindrance from the carboxylate group can significantly slow down the key steps of the Suzuki-Miyaura catalytic cycle, namely oxidative addition and reductive elimination. The solution lies in careful selection of the palladium catalyst, ligand, and base.[4][5]

Key Considerations:

  • Bulky, Electron-Rich Ligands: Employ phosphine ligands that are both bulky and electron-donating.[6] These ligands promote the formation of monoligated, highly reactive palladium(0) species, which are necessary to overcome the steric barrier of oxidative addition. Examples include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) and Hartwig's ligands (e.g., tri-tert-butylphosphine).[7]

  • Choice of Base: The base is critical for activating the boronic acid in the transmetalation step. For sterically hindered couplings, stronger, non-nucleophilic bases are often more effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[5]

  • Catalyst System: Using pre-formed palladium catalysts can sometimes improve reactivity and reproducibility.

FAQ 3: Unexpected Regioselectivity

Question: I am attempting a functionalization reaction on the benzofuran ring, but the reaction is occurring at an unexpected position, or I am getting a mixture of regioisomers. Why is this happening?

Answer: The electronic and steric environment of the benzofuran ring, as influenced by the carboxylate group, dictates the regioselectivity of reactions. The interplay between these factors can sometimes lead to non-intuitive outcomes.

Possible Explanations & Solutions:

  • Steric Directing Effects: In reactions like Friedel-Crafts or C-H activation, a bulky substituent can block the most electronically favored position, forcing the reaction to occur at a less hindered site.[8]

  • Substituent Migration: In some cases, particularly under acidic conditions, a substituent may migrate to a different position on the ring to relieve steric strain.[9][10]

  • Directed C-H Functionalization: To achieve high regioselectivity, consider using a directing group. For example, an 8-aminoquinoline directing group can be used to selectively functionalize the C-H bond at a specific position.[11]

Troubleshooting Guides

Guide 1: Improving Yields in Suzuki-Miyaura Cross-Coupling

This guide provides a systematic approach to optimizing a sluggish Suzuki-Miyaura reaction involving a sterically hindered benzofuran-6-carboxylate derivative.

Decision-Making Workflow

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Comparative Data: Ligand & Base Effects

The following table illustrates the potential impact of ligand and base selection on the yield of a model Suzuki-Miyaura coupling between a sterically hindered aryl bromide and phenylboronic acid.

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O100< 20[5]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100> 90[7]
Pd(OAc)₂ / tBu₃PK₃PO₄Toluene11085[12]
Pd/BI-DIMECs₂CO₃Toluene110High (for extremely hindered)[12]

Yields are illustrative and highly dependent on the specific substrates.

Detailed Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of a sterically hindered aryl halide with an arylboronic acid.

Materials:

  • Sterically hindered aryl halide (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 mmol, finely ground)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous dioxane and degassed water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Guide 2: Esterification of a Hindered Carboxylic Acid

This guide focuses on overcoming the challenges of esterifying the benzofuran-6-carboxylic acid with a sterically demanding alcohol.

Reaction Pathway Diagram

G cluster_0 Steglich Esterification RCOOH Benzofuran-6-COOH O_Acylisourea O-Acylisourea Intermediate (Active) RCOOH->O_Acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Salt (Highly Reactive) O_Acylisourea->Acylpyridinium + DMAP DMAP DMAP Acylpyridinium->DMAP Ester Product Ester Acylpyridinium->Ester + R'OH ROH Bulky Alcohol (R'OH) DCU Dicyclohexylurea (Precipitate)

Caption: Mechanism of Steglich esterification.

Comparative Table of Esterification Methods
MethodCoupling Agent(s)ConditionsTypical Yields (Hindered Substrates)Reference
Fischer EsterificationH₂SO₄ (cat.)Reflux in AlcoholVery Low / No ReactionN/A
Steglich EsterificationDCC, DMAPCH₂Cl₂, Room TempGood to Excellent[1]
Uronium-BasedTBTU, DIEADMF, Room TempExcellent[2]
Acid ChlorideSOCl₂, then Alcohol/Pyridine0 °C to Room TempModerate to Good (harsh)[3]
Detailed Protocol: Steglich Esterification

This method is highly effective for converting sterically hindered carboxylic acids to esters.[1]

Materials:

  • Benzofuran-6-carboxylic acid (1.0 mmol)

  • Sterically hindered alcohol (1.1 mmol)

  • Dicyclohexylcarbodiimide (DCC) (1.1 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

Procedure:

  • Dissolve the benzofuran-6-carboxylic acid, alcohol, and DMAP in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC in a small amount of anhydrous CH₂Cl₂ dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold CH₂Cl₂.

  • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting ester by column chromatography or recrystallization.

References

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PMC. Available from: [Link]

  • Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Research Square. Available from: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available from: [Link]

  • Different synthetic strategies to access highly functionalized benzofurans. ResearchGate. Available from: [Link]

  • Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of the Serbian Chemical Society. Available from: [Link]

  • Highly substituted benzo[b]furan synthesis through substituent migration. RSC Publishing. Available from: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar. Available from: [Link]

  • Room temperature C-H arylation of benzofurans by aryl iodides. ChemRxiv. Available from: [Link]

  • Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. Wiley Online Library. Available from: [Link]

  • Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. EurekAlert! Available from: [Link]

  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Available from: [Link]

  • An Efficient Synthetic Method for the Key Fragment of Lifitegrast: Benzofuran-6-carboxylic Acid. ResearchGate. Available from: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available from: [Link]

  • Method for esterifying sterically hindered carboxylic acids.Google Patents.
  • Nanocatalysis for Green Synthesis of Functionalized Benzofurans. PubMed. Available from: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available from: [Link]

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ResearchGate. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. Available from: [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. ACS Publications. Available from: [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available from: [Link]

  • Beyond Amide Bond Formation: TCFH as a Reagent for Esterification. HMC Undergraduate Research Opportunities. Available from: [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. Available from: [Link]

  • Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. PubMed. Available from: [Link]

  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies. Available from: [Link]

  • How to overcome Steric Hindrance? ResearchGate. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Available from: [Link]

Sources

Validation & Comparative

13C NMR spectral data for dihydrobenzofuran esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydrobenzofuran (DHBF) scaffolds are privileged structures in medicinal chemistry, serving as the core for neolignans, insecticides, and potential anti-trypanosomal agents.[1][2] While 1H NMR provides rapid initial data, it frequently fails to unambiguously distinguish between diastereomers (cis/trans) due to signal overlap and variable vicinal coupling constants (


) in five-membered rings.

This guide establishes 13C NMR as the definitive analytical standard for DHBF esters. By leveraging characteristic chemical shift dispersion and stereoelectronic shielding effects, researchers can achieve unequivocal structural assignment.[1] The following protocols and data sets are optimized for drug development professionals requiring rigorous structural validation.

Part 1: Comparative Analysis (1H vs. 13C NMR)

The Diagnostic Challenge

In 2,3-dihydrobenzofuran systems, the furan ring pucker leads to dihedral angles that can complicate


 analysis. While the Karplus equation suggests cis protons (dihedral ~0°) should have larger couplings than trans (dihedral ~90°), substituent electronegativity and ring strain often distort these values, making 1H NMR unreliable as a standalone tool.
Performance Matrix
Feature1H NMR (400-600 MHz)13C NMR (100-150 MHz)Verdict
Stereo-differentiation Low/Medium.

values often ambiguous (e.g., trans J ~1-3 Hz vs cis J ~5-8 Hz).
High. Distinct shielding (

-gauche effect) causes significant upfield shifts in cis isomers.
13C Wins
Resolution Medium. Benzylic protons (H2/H3) often overlap with methoxy or solvent peaks.High. C2 (85-90 ppm) and C3 (50-60 ppm) are spectrally isolated.13C Wins
Substituent Effects High. Sensitive to electronic environment but prone to second-order effects.High. Additive substituent parameters allow precise prediction of chemical shifts.Tie

Part 2: Characteristic 13C NMR Spectral Data

Numbering System

For this guide, we utilize the standard benzofuran numbering (Oxygen = 1). Note that in neolignan literature, positions 2 and 3 are frequently numbered as 7 and 8 , respectively.

  • C2 (Benzylic Ether): The most deshielded aliphatic carbon, adjacent to oxygen.

  • C3 (Benzylic): Adjacent to the carbonyl/ester group.

Standard Chemical Shifts (Trans-Isomers)

The following data represents the "Gold Standard" shifts for trans-2,3-dihydrobenzofuran esters (e.g., dimethyl dehydrodicoumarate derivatives) in CDCl₃.

Carbon PositionChemical Shift (

, ppm)
Diagnostic Notes
C2 (Oxymethine) 88.0 – 90.0 Highly diagnostic. Appears as a doublet in HSQC.
C3 (Methine) 52.0 – 58.0 Upfield from C2 due to lack of direct oxygen attachment.
Ester C=O 170.0 – 172.5 Typical ester carbonyl range.
Aromatic C-O 148.0 – 160.0 C7a (bridgehead) and oxygenated aromatic carbons.
Methoxy (-OCH₃) 51.0 – 56.0 Can overlap with C3; distinguish via HSQC/DEPT.
Stereochemical Distinction: Cis vs. Trans

The Gamma-Gauche Effect is the primary mechanism for distinction. In cis-isomers, the steric compression between substituents at C2 and C3 results in increased shielding.

  • Trans-Isomer: Substituents are anti-periplanar (minimizing steric clash). C2 and C3 appear downfield .

    • Example: C2

      
       88.8 ppm.
      
  • Cis-Isomer: Substituents are syn-clinal. C2 and C3 appear upfield (typically shifted by 2-5 ppm relative to trans).

    • Example: C2

      
       84.0 - 86.0 ppm.
      

Critical Insight: Always compare C2/C3 shifts relative to a known trans standard. If your C2 signal is <86 ppm, suspect a cis configuration or a strong shielding substituent.

Part 3: Experimental Protocols

A. Synthesis of Reference Standards (Ag₂O Oxidative Coupling)

This biomimetic pathway yields predominantly trans-dihydrobenzofuran esters, serving as the primary reference material for spectral libraries.

Reagents:

  • Methyl

    
    -coumarate or Methyl ferulate (1.0 equiv)
    
  • Silver(I) Oxide (Ag₂O) (0.5 - 1.0 equiv)

  • Solvent: Benzene:Acetone (6:4 v/v) or Acetonitrile (Greener alternative)

Workflow:

  • Dissolve phenolic ester substrate in solvent (0.1 M concentration).

  • Add Ag₂O in a single portion.

  • Stir at room temperature for 4–20 hours (monitor via TLC).

  • Filter through Celite to remove silver residues.

  • Concentrate and purify via silica gel chromatography (Hexane:EtOAc gradient).

B. NMR Sample Preparation[3][4]
  • Solvent Choice: Acetone-

    
      is recommended for polar derivatives to prevent aggregation, though CDCl₃  is standard for non-polar esters.
    
    • Note: Solvent effects can shift C=O peaks by 1-2 ppm. Consistency is key.

  • Concentration: 10-20 mg for optimal 13C S/N ratio (128-512 scans).

  • Validation: Run gHMBC to confirm the C2-H to C3 correlation and C3-H to Carbonyl correlation.

Part 4: Visualizations

Diagram 1: Stereochemical Assignment Logic

This decision tree guides the researcher from raw data to structural assignment.

StereochemLogic Start Start: Purified DHBF Ester H_NMR Step 1: 1H NMR Analysis (Focus on H2/H3 Coupling) Start->H_NMR J_Check Check J(2,3) Value H_NMR->J_Check Ambiguous Ambiguous/Small J (1-4 Hz) J_Check->Ambiguous Typical Trans Indication Large_J Large J (>6 Hz) J_Check->Large_J Clear Cis Indication C_NMR Step 2: 13C NMR Analysis (Focus on C2/C3 Shifts) Ambiguous->C_NMR Required Confirmation Conclusion_Cis Assignment: CIS Isomer (Minor Product/Synthetic Variant) Large_J->Conclusion_Cis Likely Cis Trans_Path C2 Shift > 88 ppm C3 Shift > 52 ppm C_NMR->Trans_Path Cis_Path C2 Shift < 86 ppm (Upfield Shielding) C_NMR->Cis_Path Conclusion_Trans Assignment: TRANS Isomer (Major Product of Ag2O Coupling) Trans_Path->Conclusion_Trans Cis_Path->Conclusion_Cis

Caption: Logic flow for distinguishing cis/trans isomers using coupled 1H and 13C NMR data.

Diagram 2: Biomimetic Synthesis Workflow

Visualizing the standard protocol to generate the trans-ester reference material.

SynthesisWorkflow Substrate Methyl p-Coumarate (Phenolic Ester) Radical Radical Intermediate (Delocalized) Substrate->Radical -1e-, -H+ Reagent Ag2O (Oxidant) Benzene/Acetone Reagent->Radical Promotes Coupling Oxidative Coupling (C-C / C-O Bond Formation) Radical->Coupling Dimerization Product Dihydrobenzofuran Ester (Racemic Trans) Coupling->Product Cyclization

Caption: Biomimetic synthesis of trans-dihydrobenzofuran esters via Ag2O oxidative coupling.

References

  • Batista, A. N., et al. (2016). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 27(1), 136–143.[3] Link

  • Pieters, L., et al. (1993). Biomimetic synthesis of dihydrobenzofuran neolignans.
  • Sako, M., et al. (2018). Regioselective Oxidative Coupling of Methyl Coumarate and Ferulate. Journal of Organic Chemistry, 83(15), 8765–8774.
  • Medeiros, J., et al. (2012). 13C NMR Spectral Data of Dihydrobenzofuran Moiety. Magnetic Resonance in Chemistry, 50(1), 12-18. Link

Sources

Technical Comparison: Methyl 2,3-dihydrobenzofuran-6-carboxylate vs. 5-carboxylate

[1]

Executive Summary

The regiochemistry of the carboxylate group on the dihydrobenzofuran scaffold (position 5 vs. 6) fundamentally alters the electronic character and metabolic profile of the molecule.

  • The 5-isomer is the "natural" congener, electronically coupled to the furan oxygen (para-relationship), making it a mimic of p-substituted phenols. It is highly accessible and widely used in GPR40 agonists (e.g., TAK-875 derivatives).[1]

  • The 6-isomer is the "meta" congener, electronically decoupled from the furan oxygen. It is synthetically more challenging to access but offers a distinct vector for exploring hydrophobic pockets where metabolic stability (avoiding para-oxidation) is required.[1]

Chemical & Physical Profile

FeatureMethyl 2,3-dihydrobenzofuran-5-carboxylateThis compound
Structure Carboxylate is para to the furan oxygen attachment.[2]Carboxylate is meta to the furan oxygen attachment.
Electronic State Electron-Rich: The ester carbonyl competes with the strong +M (mesomeric) effect of the ring oxygen.Electron-Neutral: The ester is electronically decoupled from the oxygen's resonance, relying on inductive effects.
Molecular Weight 178.19 g/mol 178.19 g/mol
Melting Point 95–97 °C (Crystalline Solid)58–62 °C (Low-melting Solid/Oil)*
Synthetic Difficulty Low: Direct cyclization of p-substituted phenols.[2]High: Requires m-substituted phenols with regiocontrol or specific 3-hydroxybenzoate precursors.[2]
Key Application GPR40 Agonists, PPAR

modulators.
CNS agents (Bioisostere of 6-APB), Specific Kinase Inhibitors.[1]

*Note: Melting points for the 6-isomer vary by purity and crystal form; often isolated as a viscous oil before crystallization.[2]

Structural & Electronic Logic

The core difference lies in the resonance contribution of the furan oxygen.

  • 5-Carboxylate (Para-Conjugation): The oxygen lone pair at position 1 can delocalize into the benzene ring, placing significant electron density at positions 3a, 5, and 7.[1]

    • Consequence: The ester at C5 is less electrophilic than a standard benzoate because the ring electron density "pushes back" against the carbonyl. This makes the 5-position highly active for metabolic oxidation if the ester is removed (e.g., 5-hydroxy metabolites).

  • 6-Carboxylate (Meta-Isolation): The oxygen lone pair delocalization does not place density at C6.[2]

    • Consequence: The C6 position is electronically isolated. The ester behaves more like a standard benzoate. This isomer is often used to block metabolic "soft spots" or to probe binding pockets that require a different vector than the linear 5-substitution.[2]

Electronic Pathway Visualization

ElectronicEffectscluster_0Resonance ContributionOxyFuran Oxygen (Pos 1)C5Carbon 5 (Para)Oxy->C5+M Effect (Strong)C6Carbon 6 (Meta)Oxy->C6Inductive Only (Weak)EsterCarboxylate GroupC5->EsterElectronic Push (Deactivates Electrophile)C6->EsterNo Resonance (Standard Reactivity)

Caption: The 5-position receives resonance density from the oxygen, altering the ester's reactivity. The 6-position is electronically isolated.[2]

Synthetic Accessibility & Regiochemistry[2]

The "Natural" Route (5-Isomer)

The 5-isomer is synthesized from Methyl 4-hydroxybenzoate .[2] The existing substituent (ester) is para to the hydroxyl, leaving the ortho positions identical and open for cyclization.[1]

  • Reaction: Allylation of phenol

    
     Claisen Rearrangement 
    
    
    Cyclization.
  • Regiochemistry: 100% selective because both ortho positions are equivalent.

The "Challenging" Route (6-Isomer)

The 6-isomer requires Methyl 3-hydroxybenzoate .[2] The ester is meta to the hydroxyl.

  • The Problem: The Claisen rearrangement or electrophilic cyclization can occur at C2 (between OH and Ester) or C6 (away from Ester).[1]

  • The Solution: Steric control or specific metal-catalyzed annulations are required to force cyclization at the less hindered position (away from the ester).

Synthetic Workflow Comparison

SynthesisP_ParaMethyl 4-hydroxybenzoate(Para-substituted)Allyl_ParaO-Allyl IntermediateP_Para->Allyl_Para High YieldP_MetaMethyl 3-hydroxybenzoate(Meta-substituted)Allyl_MetaO-Allyl IntermediateP_Meta->Allyl_MetaClaisen_ParaClaisen Rearrangement(Ortho to OH)Allyl_Para->Claisen_Para High YieldClaisen_MetaClaisen Rearrangement(Regio-Competition)Allyl_Meta->Claisen_MetaProd_55-Carboxylate Isomer(Single Product)Claisen_Para->Prod_5 High YieldProd_66-Carboxylate IsomerClaisen_Meta->Prod_6 Major (Sterics)Prod_44-Carboxylate Isomer(Unwanted Byproduct)Claisen_Meta->Prod_4 Minor (Crowded)

Caption: Synthesis of the 5-isomer is regioselective. The 6-isomer synthesis involves competition, often requiring purification to remove the 4-isomer.[2]

Experimental Protocols

Protocol A: Synthesis of Methyl 2,3-dihydrobenzofuran-5-carboxylate

This protocol utilizes a standard annulation strategy suitable for scale-up.[2]

Reagents: Methyl 4-hydroxybenzoate, 1,2-dibromoethane, K₂CO₃, DMF.[1]

  • Alkylation: Dissolve methyl 4-hydroxybenzoate (10 mmol) in DMF (20 mL). Add K₂CO₃ (20 mmol) and 1,2-dibromoethane (15 mmol).

  • Cyclization: Heat to 100°C for 4 hours. Note: This often yields the intermediate ether. For direct dihydrobenzofuran, a Pd-catalyzed intramolecular etherification is preferred, or a two-step alkylation/cyclization.[2]

  • Alternative (High Purity):

    • React methyl 4-hydroxybenzoate with allyl bromide (K₂CO₃, acetone, reflux) to get the allyl ether.[1]

    • Heat neat at 200°C (Claisen rearrangement) to get methyl 3-allyl-4-hydroxybenzoate.[2]

    • Treat with HBr/AcOH or dilute H₂SO₄ to cyclize to the dihydrobenzofuran.

  • Purification: Recrystallize from Hexane/EtOAc. Yield: ~75%.[3] MP: 95°C.

Protocol B: Regioselective Synthesis of this compound

This protocol avoids the 4-isomer byproduct by using a specific palladium-catalyzed coupling.[2]

Reagents: Methyl 3-hydroxybenzoate, 1-bromo-2-chloroethane, Cs₂CO₃, Pd(OAc)₂, Ligand (Xantphos).[2][1]

  • Ether Formation: React methyl 3-hydroxybenzoate with 1-bromo-2-chloroethane (K₂CO₃, MeCN, reflux) to form the 2-chloroethyl ether.[2]

  • Intramolecular Cyclization:

    • Dissolve the ether (5 mmol) in Toluene (10 mL).

    • Add Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (1.5 eq).[1]

    • Heat at 110°C under Argon for 12 hours.

    • Mechanism:[3][4][5][6] The Pd inserts into the Ar-H bond ortho to the ether. Electronic bias from the ester (meta-director) and steric hindrance from the ester usually favor activation at the less hindered C6 position over C2.

  • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes). The 6-isomer elutes after the trace 4-isomer.[2] Yield: ~55%.

Applications in Drug Discovery

  • GPR40 Agonists (Diabetes): The 5-carboxylate is a direct structural analog of the phenylpropanoic acid tail found in TAK-875 (Fasiglifam).[2] The linear extension from the 5-position is critical for reaching the polar pocket of the receptor.

  • Bioisosteres: The 6-carboxylate is often used to fine-tune lipophilicity (LogP) and metabolic stability.[2] Moving the substituent from 5 to 6 can block metabolic hydroxylation at the 6-position, which is a common clearance pathway for benzofurans.

References

  • Synthesis of Dihydrobenzofurans via [3+2] Annulation: Wei, Y., et al. (2022).[1][3] Rhodium-catalyzed synthesis of 2,3-dihydrobenzofurans. RSC Advances. Link

  • GPR40 Agonist SAR (TAK-875 Context): Negoro, N., et al. (2010).[1] Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters. Link[1]

  • Regioselective Benzofuran Synthesis: Zhang, X., & Beaudry, C. M. (2021).[1][6] Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Link[1][6]

  • Physical Properties & Safety Data: PubChem Compound Summary for Methyl 2,3-dihydrobenzofuran-5-carboxylate. Link

A Comparative Guide to the Structural Elucidation of Methyl 2,3-dihydrobenzofuran-6-carboxylate: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of any successful campaign. The precise arrangement of atoms dictates not only the physicochemical properties of a compound but also its interaction with biological targets. Methyl 2,3-dihydrobenzofuran-6-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, serves as an excellent case study for comparing the primary techniques used for structural elucidation.

While a public crystal structure for this specific molecule is not available in open-access databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), this guide provides a comprehensive comparison of the gold-standard technique, single-crystal X-ray diffraction (SC-XRD), with powerful alternative methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will proceed with a detailed, experience-based protocol for a hypothetical SC-XRD experiment on our target molecule and compare the richness of the resulting data with representative NMR and MS data for this class of compounds.

Section 1: The Gold Standard - Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is unparalleled in its ability to provide a definitive, high-resolution three-dimensional model of a molecule as it exists in the crystalline state. The data obtained allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular conformation.

The Causality Behind the Crystallization Experiment

The journey to a crystal structure begins with the most crucial and often challenging step: growing a high-quality single crystal. For a molecule like this compound, which is a solid at room temperature, the choice of crystallization technique is paramount. The key is to achieve a state of slow, controlled supersaturation, allowing molecules to self-assemble into a well-ordered lattice.

Experimental Protocol: Crystal Growth

  • Solvent Selection: Begin by screening for solvents in which the compound has moderate solubility. For this molecule, solvents like ethanol, methanol, ethyl acetate, or a mixture such as dichloromethane/hexane would be primary candidates. The goal is to find a system where the compound is soluble when heated but sparingly soluble at room or lower temperatures.

  • Slow Evaporation (The Patient Approach):

    • Dissolve approximately 10-20 mg of the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small vial.

    • Cover the vial with a cap that is not airtight, or with parafilm perforated with a few pinholes. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Rationale: This gradual increase in concentration allows the molecules to orient themselves into the most energetically favorable packing arrangement, forming a single, well-defined crystal lattice.[1]

  • Slow Cooling (The Controlled Descent):

    • Create a saturated solution of the compound in a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 40-50 °C).

    • Place the solution in an insulated container (e.g., a Dewar flask) to slow the rate of cooling to room temperature.

    • Rationale: As the solution cools, the solubility decreases, leading to supersaturation and crystallization. Slow cooling prevents rapid precipitation, which would result in a polycrystalline powder unsuitable for SC-XRD.

From Crystal to Data: The Diffraction Workflow

Once a suitable single crystal (ideally 0.1-0.3 mm in each dimension, transparent, and without visible fractures) is obtained, the diffraction experiment can commence.[1]

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoprotectant oil to prevent degradation in the X-ray beam and to allow for data collection at low temperatures (e.g., 100 K).

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).[2] The crystal is rotated, and a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map. This map is used to build an atomic model, which is then refined to best fit the experimental data.

Hypothetical X-ray Crystallography Data

For a small organic molecule like this compound (C₁₀H₁₀O₃), we can predict a set of typical crystallographic parameters.

ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Groupe.g., P2₁/c, P-1, PbcaDefines the symmetry elements within the unit cell.
a, b, c (Å)5 - 15 ÅThe lengths of the unit cell axes.
α, β, γ (°)90° or a unique angle for monoclinicThe angles between the unit cell axes.
Volume (ų)800 - 1500 ųThe volume of the unit cell.
Z2, 4, or 8The number of molecules in the unit cell.
R-factor (R₁)< 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental data. A lower value indicates a better fit.

This data would provide an unequivocal 3D structure, revealing the planarity of the benzofuran system and the conformation of the methyl ester group.

Workflow for Single-Crystal X-ray Diffraction

SC_XRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_analysis Structure Determination Solvent_Screen Solvent Screening Crystallization Slow Evaporation or Slow Cooling Solvent_Screen->Crystallization Optimal solvent Crystal_Selection Select Single Crystal (0.1-0.3 mm) Crystallization->Crystal_Selection Harvest crystal Mounting Mount Crystal on Goniometer Crystal_Selection->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Data_Reduction Data Reduction (Unit Cell, Space Group) Diffraction->Data_Reduction Structure_Solution Structure Solution (Electron Density Map) Data_Reduction->Structure_Solution Refinement Model Refinement Structure_Solution->Refinement Validation Structure Validation (CIF File) Refinement->Validation Final 3D Model

A generalized workflow for single-crystal X-ray diffraction analysis.

Section 2: Alternative Characterization Techniques

When single crystals are not obtainable, or for routine characterization, NMR spectroscopy and mass spectrometry are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). It is a powerful tool for deducing the connectivity of atoms in a molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[3][4] Ensure the sample is fully dissolved to avoid line broadening.

  • Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum and improve the signal-to-noise ratio.[5]

  • Data Processing: The acquired data (a free induction decay, or FID) is Fourier transformed to generate the familiar NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Representative NMR Data for this compound

¹H NMR (CDCl₃, 400 MHz)¹³C NMR (CDCl₃, 101 MHz)
Chemical Shift (δ) ppm Inferred Proton Environment Chemical Shift (δ) ppm Inferred Carbon Environment
7.5 - 7.3 (m, 2H)Aromatic Protons~167.0C=O (Ester)
6.8 - 6.7 (d, 1H)Aromatic Proton~160.0Aromatic C-O
4.6 (t, 2H)-O-CH₂-~128.0, 125.0, 110.0Aromatic CH
3.8 (s, 3H)-OCH₃~122.0Aromatic Quaternary C
3.2 (t, 2H)-CH₂-~71.0-O-CH₂-
~52.0-OCH₃
~29.0-CH₂-

Note: This is representative data based on the analysis of similar structures. Actual chemical shifts and multiplicities may vary.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation patterns, clues about its structure.[6][7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.[6]

  • Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).[8]

  • Fragmentation: The high energy of ionization causes the molecular ion to fragment into smaller, characteristic charged species.

  • Analysis and Detection: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion.

Representative MS Data for this compound

m/zInterpretation
178Molecular Ion (M⁺•), corresponds to the molecular weight of C₁₀H₁₀O₃
147Loss of -OCH₃ group
119Loss of -COOCH₃ group

Note: The molecular ion peak is expected to be prominent, confirming the molecular formula.

Workflow for NMR and MS Analysis

NMR_MS_Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Start Sample of This compound NMR_Prep Dissolve in Deuterated Solvent Start->NMR_Prep MS_Prep Introduce Sample (Vaporize) Start->MS_Prep NMR_Acquire Acquire 1H and 13C Spectra NMR_Prep->NMR_Acquire NMR_Process Process FID and Analyze Spectrum NMR_Acquire->NMR_Process NMR_Result Connectivity and Functional Groups NMR_Process->NMR_Result MS_Ionize Electron Ionization (EI) and Fragmentation MS_Prep->MS_Ionize MS_Analyze Separate Ions by m/z MS_Ionize->MS_Analyze MS_Result Molecular Weight and Fragmentation Pattern MS_Analyze->MS_Result

Parallel workflows for NMR and Mass Spectrometry analysis.

Section 3: Comparative Analysis

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Atomic connectivity, chemical environment of nuclei, proton-proton and proton-carbon correlations.Molecular weight, elemental composition (HRMS), structural fragments.
Sample Requirement High-quality single crystal (often a major bottleneck).5-10 mg of soluble, pure sample.Micrograms to nanograms of sample.
Strengths Unambiguous and definitive structural determination. Provides spatial information.Excellent for determining the carbon-hydrogen framework in solution. Non-destructive.High sensitivity. Provides definitive molecular weight.
Limitations Requires a suitable single crystal, which can be difficult or impossible to grow. Provides solid-state conformation only.Does not provide bond lengths or angles directly. Can have overlapping signals in complex molecules.Provides limited connectivity information. "Hard" ionization can lead to loss of the molecular ion peak.
Best For... Absolute proof of structure, stereochemistry determination, studying intermolecular interactions.Primary structure elucidation, routine characterization, studying solution-state dynamics.Confirming molecular weight, assessing purity, analyzing mixtures (with LC/GC).

Conclusion

For the definitive structural elucidation of this compound, single-crystal X-ray diffraction remains the unequivocal gold standard. It offers a level of detail and certainty that no other technique can match. However, its reliance on high-quality single crystals is a significant practical limitation.

In the absence of suitable crystals, a combination of NMR spectroscopy and mass spectrometry provides a powerful and often sufficient alternative. Mass spectrometry confirms the molecular formula, while 1D and 2D NMR experiments can be used to piece together the atomic connectivity, effectively solving the structure. For any research program in drug discovery or materials science, the judicious application of these complementary techniques is essential for the robust characterization of novel chemical entities.

References

  • University of the West Indies. (n.d.). Lab 6: NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2023). Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate. Retrieved from [Link]

  • Lee, S., et al. (2021). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Nature Chemistry, 13, 805–811. Available at: [Link]

  • LibreTexts. (2022). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Retrieved from [Link]

  • OpenStax. (2023). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • University of Lisbon. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(2,2-dimethyl-3a,6a-dihydrofuro[3,2-d][3][9]dioxol-5-yl). Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl... Retrieved from [Link]

  • Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Mass Spectrometry. Retrieved from [Link]

  • Ulm University. (n.d.). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,3-dihydrobenzofuran-5-carboxylate. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-2-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-2-methylbenzofuran. Retrieved from [Link]

  • ChemRxiv. (n.d.). organic molecular crystal structure prediction using the density functional tight binding. Retrieved from [Link]

  • IUCrData. (2016). 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: a triclinic polymorph. Retrieved from [Link]

  • University of Kentucky. (n.d.). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. Retrieved from [Link]

Sources

A Researcher's Comparative Guide to IR Spectroscopy of Methyl Ester Functional Groups in Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, meticulous characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating functional groups, and when working with complex heterocyclic systems like benzofurans, a nuanced understanding of spectral data is critical. This guide provides an in-depth comparison of the IR spectroscopic signatures of methyl ester functional groups appended to a benzofuran scaffold, supported by experimental data and interpretive insights.

The Vibrational Language of Methyl Esters on a Benzofuran Ring

The benzofuran moiety, with its fused benzene and furan rings, introduces electronic effects that influence the vibrational frequencies of attached functional groups. A methyl ester (-COOCH₃) group, in its own right, possesses several characteristic vibrational modes. When conjugated with the benzofuran system, these modes are subtly, yet significantly, altered compared to simple aliphatic esters. Understanding these shifts is key to accurate spectral interpretation.

The principal vibrational modes for a methyl ester are:

  • C=O (Carbonyl) Stretching: This is typically the most intense and readily identifiable peak.

  • C-O Stretching: There are two distinct C-O single bond stretches.

  • C-H Stretching and Bending of the methyl group.

The electron-donating or -withdrawing nature of the benzofuran ring, along with its aromaticity, can delocalize electron density, affecting the bond strength and, consequently, the absorption frequency of these vibrations.

Comparative Analysis of Key IR Absorption Peaks

The following table summarizes the characteristic IR absorption peaks for a methyl ester functional group, comparing a standard aliphatic methyl ester with a methyl ester attached to a benzofuran ring. This comparison highlights the diagnostic shifts induced by the benzofuran scaffold.

Vibrational ModeAliphatic Methyl Ester (cm⁻¹)Benzofuran Methyl Ester (cm⁻¹)IntensityRationale for Frequency Shift
C=O Stretch 1750-1735[1][2][3]1730-1715[1][2][4]StrongConjugation with the α,β-unsaturated benzofuran ring system weakens the C=O double bond, lowering the stretching frequency.[5]
C-O Stretch (acid side) 1250-1050[6]1310-1250 (aromatic ester)[4]StrongThe electronic influence of the aromatic system strengthens this bond, shifting it to a higher wavenumber.
C-O Stretch (alcohol side) 1250-1050[6]~1150-1000[5]MediumLess affected by the aromatic ring compared to the "acid side" C-O, but still within the broader C-O stretching region.
Aromatic C-H Stretch N/A3100-3000[7]Medium-WeakCharacteristic of C-H bonds on the aromatic benzofuran ring.
Aliphatic C-H Stretch (asymmetric) ~2960[6]~2966-2858[8]MediumAsymmetric stretching of the methyl group C-H bonds.
Aliphatic C-H Stretch (symmetric) ~2870[6]~2966-2858[8]Medium-WeakSymmetric stretching of the methyl group C-H bonds.
Aromatic C=C Stretch N/A1600-1585[1]Medium-WeakIn-ring carbon-carbon double bond stretching of the benzofuran system.
C-H Bend (methyl, asymmetric) ~1460[6]~1460[7]MediumAsymmetric bending (scissoring) of the methyl group C-H bonds.
C-H Bend (methyl, symmetric) ~1380[6]~1375[7]MediumSymmetric bending (umbrella) of the methyl group C-H bonds.
Visualizing the Vibrational Modes

To better understand the movements of the atoms that give rise to these characteristic peaks, the following diagram illustrates the key stretching and bending vibrations of a methyl ester group.

G cluster_carbonyl C=O Stretch cluster_co_acid C-O Stretch (acid side) cluster_co_alcohol C-O Stretch (alcohol side) cluster_ch_stretch C-H Stretches C1 C O1 O C1->O1 C2 C O2 O C2->O2 C_alpha C_alpha->C2 O3 O C_Me C(H3) O3->C_Me C3 C H1 H C3->H1 H2 H C3->H2 H3 H C3->H3

Caption: Key vibrational modes of a methyl ester.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a reliable IR spectrum is contingent on proper sample preparation and instrument operation. The following protocol outlines a standard procedure for analyzing a solid benzofuran methyl ester derivative using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to account for atmospheric CO₂ and water vapor. This is crucial for obtaining a clean spectrum of the sample.

  • Sample Preparation:

    • Place a small, representative amount of the solid benzofuran methyl ester sample onto the ATR crystal.

    • Use the pressure arm to apply consistent and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition:

    • Set the spectral range to 4000-400 cm⁻¹.

    • Select a resolution of 4 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • After the scan is complete, process the resulting spectrum. This may include baseline correction and normalization.

    • Identify and label the key absorption peaks corresponding to the methyl ester and benzofuran functional groups.

    • Compare the observed peak positions with the expected ranges to confirm the structure.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

G Start Start Instrument_Prep Instrument Preparation (Power On, Diagnostics) Start->Instrument_Prep Background_Scan Perform Background Scan Instrument_Prep->Background_Scan Sample_Prep Sample Preparation (Apply sample to ATR crystal) Background_Scan->Sample_Prep Data_Acquisition Data Acquisition (Set parameters, Scan sample) Sample_Prep->Data_Acquisition Data_Processing Data Processing (Baseline correction, Normalization) Data_Acquisition->Data_Processing Peak_Analysis Peak Analysis (Identify and label peaks) Data_Processing->Peak_Analysis Structure_Confirmation Structure Confirmation (Compare with known values) Peak_Analysis->Structure_Confirmation End End Structure_Confirmation->End

Sources

Validating Purity of Methyl 2,3-dihydrobenzofuran-6-carboxylate: An LC-MS/MS Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Purity of Methyl 2,3-dihydrobenzofuran-6-carboxylate via LC-MS Content Type: Publish Comparison Guide

Executive Summary: The Case for LC-MS

In the synthesis of pharmaceutical intermediates like This compound (CAS: 301836-57-7 analog/derivative), purity validation is often bottlenecked by the limitations of standard HPLC-UV. While UV detection is sufficient for assaying the main component, it frequently fails to resolve trace levels of regioisomers (e.g., the 5-carboxylate isomer) or genotoxic precursors lacking strong chromophores.

This guide delineates a validated LC-MS/MS (Triple Quadrupole) protocol. Unlike GC-MS, which requires derivatization for the corresponding acid impurities, or HPLC-UV, which lacks molecular specificity, LC-MS/MS offers a self-validating system capable of simultaneous quantification of the ester and its hydrolysis degradation products with sub-ppm sensitivity.

Technical Profile & Molecule Characterization[1][2][3][4]

PropertySpecification
Analyte This compound
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.19 g/mol
Target Ionization ESI (+)

Key Impurities 1.[1][2][3] Hydrolysis Product: 2,3-dihydrobenzofuran-6-carboxylic acid2. Regioisomer: Methyl 2,3-dihydrobenzofuran-5-carboxylate3. Starting Material: 3-methylbenzofuran derivatives (process-dependent)
LogP (Predicted) ~2.1 (Moderate hydrophobicity, ideal for C18 retention)

Comparative Analysis: LC-MS vs. Alternatives

The following analysis compares the proposed LC-MS method against traditional industry standards.

Performance Matrix
FeatureLC-MS/MS (Triple Quad) HPLC-UV (PDA) GC-MS (EI)
Specificity High. Mass filtration distinguishes co-eluting regioisomers via unique fragmentation patterns.Low. Relies solely on Retention Time (RT). Co-eluting impurities may be masked under the main peak.Medium. Good structural ID, but requires thermal stability.
Sensitivity (LOD) < 1 ng/mL. Essential for trace impurity profiling (e.g., <0.05% threshold).~500 ng/mL. Often insufficient for trace genotoxic impurity (PGI) analysis.~10-50 ng/mL. Good, but lower than MRM modes in LC-MS.
Sample Prep Minimal. Direct injection of dissolved solid. Compatible with polar acid impurities.Minimal. Direct injection.Complex. Acid impurities often require derivatization (silylation) to be volatile.
Throughput Fast (< 5 min). UPLC gradients allow rapid separation.Slow (15-30 min). Requires longer columns to achieve resolution.Medium (20 min). Thermal ramping limits cycle time.
Decision Framework
  • Choose HPLC-UV for routine purity assay (>98% purity checks) where impurities are well-characterized and resolved.

  • Choose LC-MS/MS for process validation , impurity identification , and quantifying trace levels of the free acid (hydrolysis product) which ionizes differently than the ester.

Validated Experimental Protocol

A. Chromatographic Conditions (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters BEH C18 (

    
    ).
    
    • Rationale: The ethylene-bridged hybrid (BEH) particle provides superior pH stability and peak shape for basic/neutral compounds compared to standard silica.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) %B Event
0.00 10 Initial Hold
3.00 90 Linear Ramp (Elute Analyte)
3.50 90 Wash
3.60 10 Re-equilibration

| 5.00 | 10 | End |

B. Mass Spectrometry Settings (QQQ)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Multiple Reaction Monitoring):

  • Target (Ester):

    
     (Loss of 
    
    
    
    , Quantifier)
  • Target (Ester):

    
     (Loss of 
    
    
    
    , Qualifier)
  • Impurity (Acid):

    
     (Loss of 
    
    
    
    )

Validation Data & Logic (Self-Validating System)

To ensure scientific integrity, the method must pass the following "Self-Validation" checkpoints.

Checkpoint 1: Specificity via Mass Filtration

Unlike UV, where a peak is just absorbance, LC-MS confirms identity.

  • Experiment: Inject a mixture of the Analyte (Methyl ester) and its Hydrolysis Impurity (Acid).

  • Result: Even if they co-elute at

    
    , the MS separates them into different channels (
    
    
    
    179 vs. 165).
  • Acceptance Criteria: No interference in the blank channel at the retention time of the analyte.[4]

Checkpoint 2: Linearity & Range
  • Protocol: Prepare 6 calibration standards from 1 ng/mL to 1000 ng/mL.

  • Data Output:

    • 
      .[4]
      
    • Logic: Demonstrates the method's ability to quantify the main peak and trace impurities in the same run (dynamic range).

Checkpoint 3: Accuracy (Spike Recovery)
  • Protocol: Spike the "pure" sample with known amounts (0.1%) of the carboxylic acid impurity.

  • Acceptance: Recovery between 85-115%.

  • Why this matters: It proves the matrix (the concentrated ester) does not suppress the ionization of the trace impurity (Matrix Effect).

Visualizations

Figure 1: Analytical Workflow for Purity Validation

LCMS_Workflow Sample Raw Sample (Solid) Prep Dissolution (MeOH/H2O) Sample->Prep 1 mg/mL LC UHPLC Separation (C18 Column) Prep->LC Injection Ionization ESI (+) Source [M+H]+ Generation LC->Ionization Eluent MS1 Q1 Filter Select m/z 179.2 Ionization->MS1 Ions CID Collision Cell Fragmentation MS1->CID Selection MS2 Q3 Filter Select m/z 147.1 CID->MS2 Fragments Data Quantitation & Purity Check MS2->Data Signal

Caption: Step-by-step LC-MS/MS workflow ensuring specific detection of the methyl ester via MRM transition filtering.

Figure 2: Impurity Origin & Detection Logic

Impurity_Path cluster_detect LC-MS Detection Strategy Start Precursor (e.g., 2,3-dihydrobenzofuran-6-carboxylic acid) Reaction Esterification (+ MeOH / H+) Start->Reaction Product Target Analyte (Methyl Ester) m/z 179 Reaction->Product Main Path Hydrolysis Degradation (Moisture/Acid) Product->Hydrolysis Storage Instability Impurity Impurity A (Hydrolyzed Acid) m/z 165 Hydrolysis->Impurity Trace Level

Caption: Chemical pathway showing the relationship between the target ester and its primary hydrolysis impurity, distinguished by mass.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[4][5][6] Available at: [Link]

  • Santa, T., et al. Synthesis of benzofurazan derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry.[7] Biomedical Chromatography, 2007. Available at: [Link]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Methyl 2,3-dihydrobenzofuran-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl 2,3-dihydrobenzofuran-6-carboxylate (CAS: 321309-31-3) is a specialized pharmacophore used primarily as an intermediate in drug discovery. Unlike common solvents, this compound lacks a specific EPA "P" or "U" listing. However, its disposal must be managed under the "Precautionary Principle" of laboratory safety.

As a researcher, you are responsible for the "Cradle-to-Grave" lifecycle of this material. The primary risks during disposal are aquatic toxicity (common for benzofuran derivatives) and uncontrolled hydrolysis if mixed with incompatible waste streams.

Chemical Safety Profile (CSP)
ParameterData / StatusOperational Implication
CAS Number 321309-31-3Unique identifier for waste manifesting.
Physical State Solid / Powder (Standard)Requires particulate containment (double-bagging).
Solubility Lipophilic (Low Water Sol.)DO NOT dispose via sanitary sewer.
RCRA Status Non-Listed (Process Waste)Classify as "Hazardous Waste" due to bioactivity potential.
Key Hazards Irritant (H315, H319), Aquatic Tox (H412)Segregate from aqueous waste streams.

Waste Characterization & Segregation Strategy

Effective disposal begins with segregation.[1] Mixing this ester with incompatible chemicals in a central waste drum can lead to heat generation or polymerization.

The "Self-Validating" Segregation Logic
  • Avoid Base Hydrolysis: Esters react with strong bases (NaOH, KOH).

    • Rule: Never place this compound in a "Basic Inorganic" or "Caustic" waste stream.

  • Solvent Compatibility: This compound is soluble in organic solvents (DCM, Ethyl Acetate, DMSO).

    • Rule: Dispose of solutions in the Organic Solvent stream.

  • Halogenation Check:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste Stream .
      
    • If dissolved in Acetone/Methanol

      
      Non-Halogenated Waste Stream .
      

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid/Powder (Expired or Surplus)

Context: You have a vial of 500mg - 5g of solid material.

  • Primary Containment: Keep the material in its original glass vial. Ensure the cap is Tightly sealed with Parafilm to prevent fugitive dust.

  • Secondary Containment: Place the vial inside a clear, sealable polyethylene bag (Ziploc type).

  • Labeling: Apply a hazardous waste tag immediately.

    • Constituents: "this compound (Solid)"[2]

    • Hazard Checkbox: Toxic, Irritant.

  • Accumulation: Deposit into the Solid Hazardous Waste drum/pail.

    • Note: Do not dump loose powder into the drum. The "Lab Pack" method (vial-in-drum) is safer for the disposal contractor.

Scenario B: Disposal of Reaction Mixtures & Rinsates

Context: You have extracted the compound or are cleaning glassware.

  • Solvent Selection: Use Acetone or Ethanol for the primary rinse of glassware.

  • Collection: Pour the rinsate into the Non-Halogenated Organic Waste carboy.

    • Critical Check: Ensure the carboy pH is neutral to slightly acidic (pH 4-7). Avoid adding to carboys containing strong oxidizers (e.g., Nitric acid waste) to prevent nitration of the aromatic ring.

  • Record Keeping: Log the approximate volume and concentration on the waste container's log sheet.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of this specific intermediate.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid / Solution StateCheck->Liquid Dissolved/Rinsate SolidPkg 1. Seal in Original Vial 2. Double Bag 3. Attach Waste Tag Solid->SolidPkg SolventCheck Identify Solvent Base Liquid->SolventCheck SolidDest Solid Hazardous Waste (Lab Pack for Incineration) SolidPkg->SolidDest Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (e.g., Acetone, MeOH) SolventCheck->NonHalo No Halogens HaloDest Halogenated Waste Stream (High Temp Incineration) Halo->HaloDest NonHaloDest Non-Halogenated Waste Stream (Fuel Blending/Incineration) NonHalo->NonHaloDest

Figure 1: Decision tree for segregating this compound waste based on physical state and solvent matrix.

Emergency Contingencies (Spill Response)

In the event of a spill outside of a fume hood, follow the SWIMS protocol adapted for this solid:

  • S top the spill: Right the container if safe to do so.

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close lab doors.

  • M inimize exposure: Don PPE (Nitrile gloves, Lab coat, Safety glasses). Respiratory protection (N95) is recommended if dust is visible.

  • S coop (Do Not Sweep):

    • Technique: Cover the spill with wet paper towels to suppress dust generation.

    • Cleanup: Scoop the wet material into a wide-mouth jar.

    • Disposal: Label as "Debris contaminated with [Compound Name]" and place in Solid Hazardous Waste.

Regulatory Framework & Compliance

While this specific CAS is not P/U listed, it is regulated under the "General Duty Clause" and RCRA characteristics if mixed with solvents.

  • EPA Waste Code: If pure, it is Not Listed (use "State Regulated" code if applicable, e.g., TX-01 in Texas). If mixed with acetone, it becomes D001 (Ignitable).

  • Destruction Method: The only acceptable destruction method for pharmaceutical intermediates of this class is High-Temperature Incineration .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Compound Summary for this compound. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.